4-Bromo-2-nitro-5-(octyloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-octoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPTCBPSUTRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681496 | |
| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-47-0 | |
| Record name | Benzenamine, 4-bromo-2-nitro-5-(octyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed, multi-step synthetic pathway for the preparation of 4-Bromo-2-nitro-5-(octyloxy)aniline, a polysubstituted aniline derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. The presented strategy is grounded in fundamental principles of electrophilic aromatic substitution and functional group manipulation, emphasizing regiochemical control through the strategic sequencing of reactions.
Strategic Overview: A Retrosynthetic Approach
The target molecule, this compound, possesses a complex substitution pattern that necessitates a carefully planned synthesis to ensure the correct placement of each functional group. A logical retrosynthetic analysis suggests a pathway beginning with a commercially available, less complex precursor, m-anisidine (3-methoxyaniline).
The core of the strategy involves:
-
Protection of the highly reactive aniline group to moderate its activating effect and prevent unwanted side reactions during subsequent electrophilic substitutions.
-
Sequential, regioselective introduction of bromo and nitro substituents , guided by the directing effects of the existing groups on the aromatic ring.
-
Conversion of the initial methoxy group to the final octyloxy chain , which is accomplished in the later stages of the synthesis to avoid potential side reactions involving a long alkyl chain.
This multi-step approach provides a robust and logical route to the target compound, leveraging well-established and reliable organic transformations.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: Step-by-Step Execution
The overall synthesis is a six-step process beginning with m-anisidine. Each step is designed to install a specific functional group in a controlled manner.
Caption: The six-step synthesis pathway to the target compound.
Step 1: Protection of the Amine Functionality (Acetylation)
Causality: The amino group of aniline and its derivatives is highly activating and susceptible to oxidation, especially under the strongly acidic conditions required for nitration.[1][2] To prevent unwanted side reactions and to moderate the activating influence of the amine, it is protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled subsequent reactions.[1]
Protocol: Synthesis of N-(3-Methoxyphenyl)acetamide
-
In a round-bottom flask, dissolve m-anisidine (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven. The product, N-(3-methoxyphenyl)acetamide, is typically obtained as a colorless solid.[3][4][5]
Step 2: Regioselective Bromination
Causality: The next step is the introduction of a bromine atom. In N-(3-methoxyphenyl)acetamide, there are two ortho-, para-directing groups: the acetamido (-NHCOCH₃) and the methoxy (-OCH₃) groups. Both groups direct incoming electrophiles to positions 2, 4, and 6. The acetamido group is generally a more powerful director than the methoxy group. Therefore, bromination is expected to occur predominantly at position 4 (ortho to the methoxy group and para to the stronger acetamido directing group), yielding the desired N-(4-Bromo-3-methoxyphenyl)acetamide.[6][7]
Protocol: Synthesis of N-(4-Bromo-3-methoxyphenyl)acetamide
-
Dissolve N-(3-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining the temperature. Alternatively, a solid brominating agent like N-Bromosuccinimide (NBS) can be used for milder conditions and improved selectivity.[8]
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine.
-
Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9][10] Purification can be achieved by recrystallization.
Step 3: Regioselective Nitration
Causality: With the bromine atom in place, the nitro group is introduced. The regioselectivity of this step is governed by the combined directing effects of the three existing substituents: acetamido (o,p-directing, activating), methoxy (o,p-directing, activating), and bromo (o,p-directing, deactivating). The most activating groups, acetamido and methoxy, will control the position of nitration. The position ortho to the methoxy group and meta to both the bromo and acetamido groups (position 2) is the most electronically favored position for the incoming nitronium ion (NO₂⁺).
Protocol: Synthesis of N-(4-Bromo-2-nitro-3-methoxyphenyl)acetamide
-
To a flask containing N-(4-bromo-3-methoxyphenyl)acetamide (1.0 eq), add concentrated sulfuric acid carefully at 0 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above 10 °C.[11]
-
After the addition, stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from ethanol can be performed for further purification.[12][13]
Step 4: Amine Deprotection (Hydrolysis)
Causality: With all the necessary substituents on the aromatic ring, the protecting acetyl group on the amine is no longer needed and can be removed by hydrolysis. Acid-catalyzed hydrolysis is typically effective for converting the acetamide back to the free aniline.[14]
Protocol: Synthesis of 4-Bromo-2-nitro-3-methoxyaniline
-
Suspend N-(4-bromo-2-nitro-3-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until basic to precipitate the free aniline.
-
Collect the solid product by filtration, wash with water, and dry.[11]
Step 5: Demethylation (Aryl Methyl Ether Cleavage)
Causality: To install the final octyloxy side chain via Williamson ether synthesis, a free hydroxyl group is required. This is achieved by cleaving the aryl methyl ether. Boron tribromide (BBr₃) is a highly effective and common reagent for this transformation, as it acts as a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[15][16][17] Other reagents like concentrated hydrobromic acid can also be used, often requiring higher temperatures.[18][19]
Protocol: Synthesis of 5-Amino-2-bromo-6-nitrophenol
-
Dissolve 4-bromo-2-nitro-3-methoxyaniline (1.0 eq) in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) (1.1-1.5 eq) in dichloromethane dropwise.
-
After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding water or methanol at 0 °C.
-
Adjust the pH to be slightly acidic and extract the phenolic product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.
Step 6: Williamson Ether Synthesis
Causality: The final step is the formation of the target ether via the classic Williamson ether synthesis. This reaction proceeds through an Sɴ2 mechanism where the phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks the primary alkyl halide (1-bromooctane), displacing the bromide ion.[20][21][22] The use of a primary alkyl halide is crucial to favor substitution over elimination.[23]
Protocol: Synthesis of this compound
-
In a round-bottom flask, combine 5-amino-2-bromo-6-nitrophenol (1.0 eq), 1-bromooctane (1.2 eq), and a suitable base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq).[24]
-
Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[21][25]
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
Data and Workflow Summary
The following table summarizes the key transformations and reagents in the synthesis pathway. Yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | m-Anisidine | Acetic Anhydride, Acetic Acid | N-(3-Methoxyphenyl)acetamide | >90% |
| 2 | N-(3-Methoxyphenyl)acetamide | Br₂ or NBS, Acetic Acid | N-(4-Bromo-3-methoxyphenyl)acetamide | 80-90% |
| 3 | N-(4-Bromo-3-methoxyphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-Bromo-2-nitro-3-methoxyphenyl)acetamide | 75-85% |
| 4 | N-(4-Bromo-2-nitro-3-methoxyphenyl)acetamide | HCl, Ethanol | 4-Bromo-2-nitro-3-methoxyaniline | >90% |
| 5 | 4-Bromo-2-nitro-3-methoxyaniline | BBr₃, Dichloromethane | 5-Amino-2-bromo-6-nitrophenol | 70-85% |
| 6 | 5-Amino-2-bromo-6-nitrophenol | 1-Bromooctane, K₂CO₃, DMF | This compound | 70-85% |
References
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Kosak, S. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
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Pearson+ (2024). The Williamson ether synthesis involves the displacement of an alk... Study Prep. [Link]
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Kim, K. M., et al. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications, 23(20), 2845-2849. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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ResearchGate. The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. [Link]
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ACS Publications (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters. [Link]
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PrepChem. Synthesis of 4-bromo-2-nitroacetanilide. PrepChem. [Link]
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J&K Scientific LLC (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
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International Journal of Advanced Research in Science, Communication and Technology (2023). A Study on Electrophilic Aromatic Substitution of Acetanilide. IJARSCT. [Link]
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ProQuest (1983). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education. [Link]
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Brainly (2023). Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. Brainly.com. [Link]
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Quora (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Quora. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitro-5-(octyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-nitro-5-(octyloxy)aniline is a substituted aromatic amine with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and specialized dyes. Its unique molecular architecture, featuring a bromine atom, a nitro group, an amino group, and a long-chain octyloxy substituent, imparts a specific set of physicochemical properties that are critical for its handling, characterization, and reaction optimization. This guide provides a comprehensive overview of these properties, including its chemical structure, molecular weight, and predicted characteristics such as melting point, boiling point, and solubility. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, offering insights into the causality behind the methodological choices.
Introduction
Substituted anilines are a cornerstone of modern synthetic chemistry, serving as versatile precursors in a myriad of industrial and research applications. The compound this compound (CAS No. 1255574-47-0) is a niche yet significant molecule within this class. The strategic placement of its functional groups—an electron-withdrawing nitro group ortho to the amine, a bulky bromine atom para to the amine, and a lipophilic octyloxy group meta to the amine—creates a molecule with tailored reactivity and solubility profiles. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic pathways and for ensuring its purity and stability. This guide serves as a technical resource for researchers, providing both foundational data and practical methodologies for its characterization.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available, others are predicted based on the properties of structurally similar compounds due to a lack of extensive published experimental data for this specific molecule.
| Property | Value | Source |
| CAS Number | 1255574-47-0 | [1] |
| Molecular Formula | C₁₄H₂₁BrN₂O₃ | [1] |
| Molecular Weight | 345.23 g/mol | [1] |
| Appearance | Expected to be a colored crystalline solid | Inferred from related compounds |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | Inferred from related compounds |
| Boiling Point | Not experimentally determined; predicted to be high and likely to decompose upon heating at atmospheric pressure. | Inferred from related compounds |
| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents such as ethanol, acetone, and dimethylformamide. | [2] |
| pKa | Not experimentally determined; the amino group is expected to be weakly basic. | Inferred from related compounds |
Chemical Structure and Functional Group Analysis
The chemical structure of this compound is fundamental to its properties. The interplay of its functional groups dictates its reactivity, polarity, and spectroscopic characteristics.
Caption: Chemical structure of this compound.
-
Amino Group (-NH₂): Confers basic properties to the molecule and is a key site for nucleophilic reactions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the amino group.
-
Bromo Group (-Br): A halogen substituent that adds to the molecular weight and can participate in cross-coupling reactions.
-
Octyloxy Group (-O(CH₂)₇CH₃): A long alkyl ether chain that significantly increases the lipophilicity of the molecule, thereby influencing its solubility in organic solvents.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of a solid aromatic amine like this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity.[3] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[3]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 2°C per minute) until the compound begins to melt.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques such as chromatography. The octyloxy group is expected to render the compound soluble in nonpolar organic solvents, while the polar amino and nitro groups may allow for some solubility in polar organic solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated and observed for dissolution at room temperature. Gentle heating can be applied to assess temperature effects on solubility.
-
Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on visual inspection.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the aromatic protons, the octyloxy chain, and the effects of the various substituents on their chemical environments.[4]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals:
-
Aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their coupling relationships.
-
The protons of the octyloxy chain will appear in the upfield region (typically 0.8-4.0 ppm). The terminal methyl group will be a triplet, and the methylene groups will show characteristic multiplets.
-
The amine protons may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically used.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
Distinct signals for each of the 14 unique carbon atoms in the molecule will be observed.
-
The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., aromatic carbons, carbons of the octyloxy chain).
-
Rationale: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4]
Methodology:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H stretching: Around 3300-3500 cm⁻¹ (for the amino group).
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-O stretching (ether): Around 1000-1300 cm⁻¹.
-
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹.
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.[4]
Methodology:
-
Ionization: A suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) is used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined.
-
Expected Results:
-
The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (345.23 g/mol ).
-
The isotopic pattern of the molecular ion will show the characteristic presence of a bromine atom (approximately equal intensity peaks for the ⁷⁹Br and ⁸¹Br isotopes, two mass units apart).
-
Fragmentation patterns can provide further structural information.
-
Analytical Workflow
A logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound is essential for ensuring its quality and suitability for downstream applications.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
While specific experimentally determined physicochemical data for this compound is not widely available in the public domain, a comprehensive understanding of its properties can be established through the application of fundamental principles of organic chemistry and standardized analytical techniques. This guide provides the necessary theoretical background and practical methodologies for researchers to thoroughly characterize this compound. The unique combination of functional groups in this compound makes it a molecule of interest for further synthetic exploration, and the protocols outlined herein will facilitate its reliable use in the advancement of chemical and pharmaceutical research.
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4-Bromo-2-nitro-5-(octyloxy)aniline molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2-nitro-5-(octyloxy)aniline
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a substituted aniline with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of electron-donating (amino, octyloxy) and electron-withdrawing (nitro, bromo) groups on the aromatic scaffold creates a molecule with distinct physicochemical properties. This document details a plausible synthetic pathway and outlines a rigorous, multi-technique approach to structural elucidation and validation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained in detail, providing researchers, scientists, and drug development professionals with a foundational resource for utilizing this and structurally related compounds.
Introduction and Rationale
Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The compound this compound (CAS No. 1255574-47-0) is a particularly noteworthy example. Its architecture is defined by a complex interplay of electronic effects:
-
An amino group (-NH₂) and a long-chain octyloxy group (-OC₈H₁₇) act as strong electron-donating groups, increasing electron density in the benzene ring.
-
A nitro group (-NO₂) and a bromine atom (-Br) serve as potent electron-withdrawing groups.
This "push-pull" electronic system often imparts unique properties, including potential nonlinear optical (NLO) activity and specific biological interactions, making it a valuable scaffold for investigation.[3][4] The long octyloxy chain enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of potential drug candidates.[5]
A definitive understanding of the molecule's precise structure is the bedrock upon which all further research is built. This guide establishes a self-validating framework for confirming the identity and purity of this compound through logical application of modern analytical techniques.
Synthesis and Purification Workflow
Sources
An In-depth Technical Guide to 4-Bromo-2-nitro-5-(octyloxy)aniline (CAS Number 1255574-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-(octyloxy)aniline, a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from its core chemical structure, 4-bromo-2-nitroaniline, and established principles of organic chemistry to infer its properties, reactivity, and potential applications. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related molecules. All inferred data is clearly noted, and this guide will be updated as new experimental findings become available.
Introduction and Chemical Identity
This compound is a multifaceted organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, an amino group, and an octyloxy side chain. The strategic placement of these functional groups—an electron-donating amino group and an electron-withdrawing nitro group in ortho and para positions to each other, along with a lipophilic octyloxy chain—suggests a molecule with unique electronic and solubility properties. While its primary known application is as an intermediate in the synthesis of more complex organic molecules and potential drug candidates, the inherent structural motifs suggest potential for further investigation into its biological activity.[1][2]
The aniline scaffold is a common feature in many pharmaceutical compounds, though its inclusion can present challenges related to metabolic stability and potential toxicity.[1][2] The modification of the aniline core, as seen in this compound, represents a strategy to modulate these properties. The introduction of the octyloxy group, for instance, significantly increases the molecule's lipophilicity, which can influence its pharmacokinetic profile.[3]
Table 1: Chemical Identity of CAS Number 1255574-47-0
| Identifier | Value |
| CAS Number | 1255574-47-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₁BrN₂O₃ |
| Molecular Weight | 345.23 g/mol |
| Canonical SMILES | CCCCCCOCC1=C(C=C(N)C(=C1)[O-])Br |
| InChI Key | InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-12-9-11(15)13(17(18)19)10-14(12)16/h9-10H,2-8,16H2,1H3 |
Physicochemical Properties: An Inferential Analysis
Table 2: Predicted Physicochemical Properties
| Property | Inferred Value | Rationale and Supporting Evidence |
| Appearance | Yellow to orange crystalline solid | The parent compound, 4-bromo-2-nitroaniline, is a yellow to orange crystalline solid.[4] The octyloxy chain is unlikely to significantly alter the chromophore of the nitroaniline system. |
| Melting Point | Lower than 109-115 °C | The melting point of 4-bromo-2-nitroaniline is in the range of 109-115 °C.[4][5] The introduction of a long, flexible octyloxy chain is expected to disrupt the crystal lattice packing, leading to a lower melting point. |
| Boiling Point | Significantly higher than 308.7 °C | The predicted boiling point of 4-bromo-2-nitroaniline is 308.7 °C at 760 mmHg.[4] The addition of the C8 chain will substantially increase the molecular weight and van der Waals forces, leading to a much higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | 4-bromo-2-nitroaniline is sparingly soluble in water and soluble in organic solvents like ethanol and acetone.[6] The long alkyl chain of the octyloxy group will further decrease its aqueous solubility while enhancing its solubility in nonpolar organic solvents such as hexane, ether, and chloroform. |
Synthesis and Reactivity
While a specific patented synthesis for this compound is not publicly documented, a plausible synthetic route can be designed based on established organic chemistry principles. A likely approach would involve the multi-step synthesis from a commercially available precursor, such as 4-bromophenol.
Proposed Synthetic Pathway
A logical synthetic strategy would involve the following key transformations:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Alkylation: Introduction of the octyl chain via Williamson ether synthesis.
-
Amination: Introduction of the amino group, likely through the reduction of a second nitro group or another suitable precursor.
A more detailed, step-by-step hypothetical protocol is outlined below.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Nitration of 4-Bromophenol
-
To a solution of 4-bromophenol in glacial acetic acid, slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water until neutral, and dry to obtain 4-bromo-2-nitrophenol.
Step 2: O-Alkylation of 4-Bromo-2-nitrophenol
-
Dissolve the 4-bromo-2-nitrophenol in a suitable polar aprotic solvent, such as acetone or DMF.
-
Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Add 1-bromooctane to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-4-(octyloxy)-2-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve the 1-bromo-4-(octyloxy)-2-nitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work up the reaction mixture accordingly based on the reducing agent used. For SnCl₂/HCl, neutralize with a base and extract the product. For catalytic hydrogenation, filter off the catalyst.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Caption: Hypothetical synthesis pathway for this compound.
Spectroscopic Characterization: Predicted Spectral Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons appearing as distinct signals in the downfield region (δ 6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, singlets).- Protons of the octyloxy chain will appear in the upfield region (δ 0.8-4.0 ppm), with the methylene group adjacent to the oxygen atom being the most deshielded.- The protons of the amino group will likely appear as a broad singlet. |
| ¹³C NMR | - Aromatic carbons will be observed in the δ 100-160 ppm range. The carbons attached to the bromine, nitro, amino, and octyloxy groups will have characteristic chemical shifts.- The carbons of the octyloxy chain will appear in the upfield region (δ 14-70 ppm). |
| FT-IR | - N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-O stretching of the ether linkage around 1200-1250 cm⁻¹.- C-Br stretching in the fingerprint region. |
| Mass Spec. | - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, which is characteristic of a monobrominated compound.- Fragmentation patterns corresponding to the loss of the octyl chain and the nitro group. |
Potential Applications and Research Directions
The true potential of this compound lies in its utility as a versatile chemical intermediate and its potential, yet unexplored, biological activities.
Intermediate in Organic Synthesis
The presence of multiple reactive sites—the amino group, the nitro group, and the aromatic ring—makes this compound a valuable starting material for the synthesis of more complex molecules.[7][8] The amino group can be diazotized and substituted, or acylated. The nitro group can be reduced to an amino group, providing a route to diamino derivatives. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity. These transformations could lead to the synthesis of novel dyes, polymers, or pharmaceutical scaffolds.
Potential Biological Activity
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] The mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[11] The lipophilic octyloxy chain in this compound could enhance its ability to cross cell membranes, potentially increasing its bioavailability and efficacy. Further research is warranted to investigate the cytotoxic, antimicrobial, and other pharmacological properties of this compound.
Caption: Potential applications and research avenues for this compound.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the known hazards of its structural components, appropriate safety precautions should be taken.
-
Toxicity: Substituted anilines and nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6][12] They can cause irritation to the skin, eyes, and respiratory tract.
-
Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. While direct experimental data remains scarce, this technical guide provides a foundational understanding of its likely properties and applications based on established chemical principles and data from analogous structures. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to new discoveries in both chemistry and pharmacology.
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A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Bromo-2-nitro-5-(octyloxy)aniline
Executive Summary
Theoretical Framework: Predicting Solubility Behavior
Before any benchwork begins, a thorough analysis of the target molecule's structure provides invaluable insight into its expected solubility profile. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[7]
Molecular Structure of 4-Bromo-2-nitro-5-(octyloxy)aniline:
-
Aromatic Core: A substituted aniline ring.
-
Key Functional Groups:
-
-NH₂ (Amino): A polar group capable of acting as a hydrogen bond donor.
-
-NO₂ (Nitro): A strongly polar, electron-withdrawing group that is a hydrogen bond acceptor.
-
-Br (Bromo): A halogen that adds to the molecular weight and has moderate polarity.
-
-O-(CH₂)₇CH₃ (Octyloxy): A long, nonpolar alkyl chain that introduces significant hydrophobic (lipophilic) character.
-
The molecule presents a classic amphipathic challenge: it possesses a highly polar "head" (the nitro-aniline portion) and a large, nonpolar "tail" (the octyloxy group).[8][9][10] This duality means its solubility will be highly dependent on the solvent's ability to accommodate both characteristics.
Expected Solubility Trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long octyloxy tail will favor interaction with these solvents. However, the highly polar nitro and amino groups will be poorly solvated, likely limiting overall solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the -NO₂ and -NH₂ groups. They also have sufficient nonpolar character to solvate the octyloxy chain. It is predicted that the compound will exhibit its highest solubility in this class of solvents.[7][11]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors.[11] While they can solvate the polar head of the molecule effectively, the large, greasy octyloxy tail may disrupt the solvent's strong hydrogen-bonding network, potentially leading to lower solubility compared to polar aprotic solvents.[10]
The interplay of these forces is what our experimental protocol will aim to quantify.
Caption: Predicted interactions between the solute's functional regions and different solvent classes.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[5][6] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure a saturated solution at equilibrium.[4][5][12]
3.1 Materials & Equipment
-
This compound (solid, pure form)
-
Selected organic solvents (HPLC grade or higher)[13]
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer[4][14]
3.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment, which is a visual confirmation of saturation.[5] A good starting point is ~10-20 mg of solid for every 1-2 mL of solvent.
-
Solvent Addition: Accurately add a known volume of each selected organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4][15] For some compounds, 48 or 72 hours may be necessary; a time-point study is recommended for novel compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, to remove all undissolved particles, either:
-
Sample Dilution: Carefully take a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the appropriate solvent to bring the concentration into the linear range of the analytical instrument.[16]
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.
3.3 Analytical Quantification
Method A: High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[17][18]
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Quantification: Inject the diluted sample from the solubility experiment. Use the peak area from the sample and the calibration curve to calculate its concentration.
-
Final Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.
Method B: UV-Vis Spectrophotometry This method is faster but less specific than HPLC. It is suitable if the compound has a strong chromophore and is free from absorbing impurities.[19][20]
-
Wavelength Selection: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).[20]
-
Calibration: Prepare standard solutions and measure their absorbance at λ_max to generate a calibration curve according to the Beer-Lambert Law.[19]
-
Quantification: Measure the absorbance of the diluted sample.
-
Final Calculation: Use the calibration curve and the dilution factor to determine the original solubility.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and correlation with solvent properties.
Table 1: Template for Reporting Solubility of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (ε)² | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | 1.9 | Experimental Data | Calculated Data |
| Toluene | Nonpolar | 2.4 | 2.4 | Experimental Data | Calculated Data |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Experimental Data | Calculated Data |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | 5.1 | 21 | Experimental Data | Calculated Data |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Experimental Data | Calculated Data |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Data | Calculated Data |
| Methanol | Polar Protic | 5.1 | 32.6 | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | 4.3 | 24.3 | Experimental Data | Calculated Data |
¹Polarity Index values are relative measures of polarity.[21] ²Dielectric constant is a measure of a solvent's ability to separate ions.[11]
Interpretation of Results: The experimentally determined values should be analyzed in the context of the theoretical framework. A high solubility in solvents like THF and Acetone would confirm the prediction that polar aprotic solvents are effective at solvating both the polar and nonpolar regions of the molecule. Conversely, lower-than-expected solubility in methanol could validate the hypothesis that the large hydrophobic tail disrupts the solvent's hydrogen bonding network. These results provide critical guidance for selecting appropriate solvents for synthesis, purification (e.g., recrystallization, chromatography), and formulation development.
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Biomedical & Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. [Link]
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A Technical Guide to the Characterization and Melting Point Determination of 4-Bromo-2-nitro-5-(octyloxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Bromo-2-nitro-5-(octyloxy)aniline is a substituted aniline derivative whose utility likely lies as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or materials science. As with any crystalline solid, its melting point is a critical physical constant, serving as a primary indicator of identity and purity. This guide provides a comprehensive framework for the determination and interpretation of the melting point of this compound. While a definitive literature value for its melting point is not widely reported, this document outlines the theoretical principles, detailed experimental protocols for both capillary and advanced thermal analysis techniques, and the logic behind experimental choices. It serves as a procedural whitepaper for characterizing this and similar novel crystalline organic compounds where established data is scarce.
Physicochemical Profile and Theoretical Considerations
The molecular structure of this compound dictates its physical properties. The presence of an amino (-NH2) group, a nitro (-NO2) group, a bromine atom, and a long octyloxy ether chain on a benzene ring creates a complex interplay of intermolecular forces that govern its crystal lattice energy and, consequently, its melting point.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C14H21BrN2O3 | [1] |
| Molecular Weight | 345.24 g/mol | [1] |
| CAS Number | 1255574-47-0 | [1] |
| Predicted Melting Point | Not available in public literature. Experimental determination is required. | - |
Structural Influence on Melting Point
The melting point is the temperature at which a substance transitions from a highly ordered crystalline solid to a disordered liquid state.[2] This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules in the crystal lattice.[3] Key structural features of the target molecule and their expected influence include:
-
Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and ether (-O-) groups can act as acceptors. This strong intermolecular force is expected to contribute significantly to a higher melting point.
-
Dipole-Dipole Interactions: The highly polar nitro group and the carbon-bromine bond create significant molecular dipoles, leading to strong dipole-dipole attractions within the crystal lattice.
-
Van der Waals Forces: The long, nonpolar octyloxy chain (-OC8H17) adds significant surface area, increasing the strength of London dispersion forces.[3] However, its flexibility can also disrupt efficient crystal packing.
-
Molecular Shape and Packing: The overall shape of the molecule is critical. Symmetrical molecules tend to pack more efficiently into a stable crystal lattice, resulting in higher melting points.[4] The flexible octyloxy chain may introduce conformational disorder, potentially lowering the melting point compared to a similar compound with a smaller, more rigid group.
For context, the related compound 4-Bromo-2-nitroaniline (lacking the octyloxy group) has a reported melting point of 110-113 °C .[5][6] The addition of the C8 chain increases the molecular weight and van der Waals forces, which would suggest a higher melting point. However, if the chain's flexibility significantly hinders crystal packing, it could lead to a lower or comparable melting point. This ambiguity underscores the necessity of experimental determination.
The Effect of Impurities: Melting Point Depression
For a pure crystalline substance, the melting process occurs over a very narrow temperature range (typically <1 °C). However, the presence of soluble impurities disrupts the regular crystal lattice structure.[7] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impurities typically cause two observable effects:
-
A depression of the melting point.
-
A broadening of the melting point range.
This principle is a cornerstone of purity assessment in organic chemistry. A sharp, high melting point is indicative of high purity, while a wide, depressed range suggests the presence of contaminants.
Experimental Determination of Melting Point
Two primary methods are employed for melting point determination: the traditional capillary method, which provides a melting range, and Differential Scanning Calorimetry (DSC), which offers a more detailed thermodynamic profile.
Method 1: Digital Capillary Melting Point Apparatus
This technique involves heating a small sample packed into a glass capillary tube and visually observing the temperatures at which melting begins and completes. It is a rapid and reliable method for routine identification and purity assessment.
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry under vacuum to remove residual solvents, which can act as impurities.
-
Place a small amount of the solid on a watch glass. If the crystals are large, gently crush them into a fine powder using a spatula to ensure uniform packing.
-
-
Capillary Loading:
-
Jab the open end of a capillary tube into the powder pile. A small plug of sample (2-3 mm in height) should enter the tube.[8]
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the closed end. Alternatively, drop the tube down a long glass tube to achieve dense packing.[8] Proper packing prevents the sample from shrinking away from the tube wall during heating.
-
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (~10-20 °C/min) to get a rough estimate.
-
For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C per minute . A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[8]
-
-
Data Recording:
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts, resulting in a completely transparent liquid.
-
Report the result as a melting point range (T1 - T2).
-
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[9] It provides quantitative data on melting temperature, heat of fusion (ΔHfus), and other thermal events like glass transitions or crystallization.[10][11]
The sample and an empty reference pan are placed in separate chambers and heated at a controlled linear rate. When the sample undergoes a thermal transition, such as melting (an endothermic process), it requires more energy than the reference to maintain the same temperature.[12] This difference in heat flow is detected and plotted against temperature, generating a thermogram. The melting event appears as a peak on the thermogram.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the powdered sample into a DSC pan (e.g., aluminum).[13]
-
Hermetically seal the pan using a crimping press. This prevents any loss of sample due to sublimation or decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the instrument parameters:
-
Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
-
-
-
Data Analysis:
-
The resulting thermogram plots heat flow (mW) versus temperature (°C).
-
Onset Temperature: The extrapolated temperature at which the melting peak begins. This is often reported as the melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Heat of Fusion (ΔHfus): The integrated area of the melting peak, reported in Joules per gram (J/g). This value corresponds to the energy required to melt the sample.
-
Caption: Workflow for Melting Point Analysis via DSC.
Synthesis Context and Purity Validation
Understanding the synthetic pathway to this compound is crucial for anticipating potential impurities. A plausible synthesis would involve the etherification of a phenolic precursor, such as 4-bromo-2-nitrophenol, with an octyl halide (e.g., 1-bromooctane) under basic conditions (e.g., K2CO3 in acetone). This is a standard Williamson ether synthesis.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 4-bromo-2-nitrophenol or 1-bromooctane.
-
Byproducts: Products from side reactions.
-
Residual Solvents: Acetone, DMF, etc.
The presence of any of these impurities would lead to a depressed and broadened melting range. Therefore, after synthesis and initial purification (e.g., by column chromatography), the melting point serves as a critical quality control check. If the melting range is broad, further purification, such as recrystallization, is necessary until a sharp, constant melting point is achieved.[14]
Conclusion
The melting point of this compound is a fundamental property that must be determined experimentally to serve as a benchmark for its identity and purity. This guide provides the necessary theoretical background and detailed, field-proven protocols for its accurate measurement using both capillary and DSC methods. For researchers in drug discovery and chemical development, a rigorous application of these techniques is not merely a procedural step but a self-validating system that ensures the quality and reliability of the materials they work with. The determined melting point, once established from a highly pure sample, becomes a critical specification for all future batches of this compound.
References
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Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]
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TutorChase. (n.d.). What factors affect the melting point of a substance?. Retrieved from [Link]
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Reddit r/AskChemistry. (2023). How does crystal structure affect melting point?. Retrieved from [Link]
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Wikipedia. (2024). Melting point. Retrieved from [Link]
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YouTube. (2023, November 1). What Causes Inconsistent Melting Points In Chemistry?. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]
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ResearchGate. (2024, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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BOJNSCI. (n.d.). 4-Bromo-2-nitro-5-(pentyloxy)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-[(5-nitro-2-furyl)methylene]aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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YouTube. (2021, May 30). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(benzyloxy)-5-bromo-2-nitroaniline. Retrieved from [Link]
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NIH - National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthetic pathways leading to 4-Bromo-2-nitro-5-(octyloxy)aniline, a substituted aniline with potential applications in pharmaceutical and materials science research. The synthesis of this molecule requires a strategic combination of electrophilic aromatic substitution and nucleophilic substitution reactions. This document outlines two plausible synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Introduction to this compound
This compound is a complex aromatic compound characterized by a highly substituted benzene ring. The presence of an amine, a nitro group, a bromine atom, and a long-chain ether imparts a unique combination of electronic and steric properties to the molecule. These features make it a valuable intermediate for the synthesis of more complex molecular architectures, including potential drug candidates and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests two primary strategies, both of which converge on the formation of a key intermediate, 4-bromo-2-nitroaniline. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Diagram of Retrosynthetic Pathways
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis via 4-Bromo-2-nitroaniline Intermediate
This is a well-documented and reliable approach that commences with the commercially available starting material, aniline. This multi-step synthesis offers excellent control over the regioselectivity of the substitution patterns on the aromatic ring.[1][2]
Step 1: Acetylation of Aniline to Acetanilide
The initial step involves the protection of the highly activating amino group of aniline through acetylation. This is crucial to prevent polysubstitution in subsequent electrophilic aromatic substitution reactions and to control the regiochemical outcome.[3][4] The acetyl group moderates the activating effect of the amino group and directs subsequent substituents to the para position.
Experimental Protocol:
-
In a 250 mL beaker, dissolve 10 g of aniline in 100 mL of distilled water and 9 mL of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 15 g of sodium acetate trihydrate in 30 mL of water.
-
To the aniline solution, add 12 mL of acetic anhydride with vigorous stirring.
-
Immediately add the sodium acetate solution to the reaction mixture and continue stirring.
-
Cool the mixture in an ice bath to facilitate the crystallization of acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the acetanilide, which can be used in the next step without further purification.
Step 2: Bromination of Acetanilide to 4-Bromoacetanilide
The acetanilide is then subjected to electrophilic bromination. The acetamido group directs the incoming electrophile (bromine) primarily to the para position due to steric hindrance at the ortho positions.
Experimental Protocol:
-
Dissolve the dried acetanilide in 40 mL of glacial acetic acid in a 100 mL Erlenmeyer flask.
-
In a separate container, prepare a solution of 17 g of pyridinium bromide perbromide in 50 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring.
-
Gently warm the mixture in a 60°C water bath for 15-20 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of saturated sodium bisulfite solution to quench any unreacted bromine.
-
Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash with cold water.
Step 3: Nitration of 4-Bromoacetanilide to 4-Bromo-2-nitroacetanilide
The next step is the introduction of the nitro group. The nitrating mixture (a combination of concentrated nitric and sulfuric acids) generates the nitronium ion (NO₂⁺), which acts as the electrophile. The acetamido group directs the nitro group to the ortho position.
Experimental Protocol:
-
Carefully dissolve the 4-bromoacetanilide in 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 20°C with an ice bath.
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromoacetanilide, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice, and collect the precipitated 4-bromo-2-nitroacetanilide by vacuum filtration. Wash thoroughly with cold water.
Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide to 4-Bromo-2-nitroaniline
The final step in the synthesis of the key intermediate is the deprotection of the amino group by acid-catalyzed hydrolysis.
Experimental Protocol:
-
Place the moist 4-bromo-2-nitroacetanilide in a round-bottom flask with 30 mL of water and 15 mL of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 30-45 minutes.
-
Cool the reaction mixture and pour it into a beaker containing 100 mL of ice water.
-
Neutralize the solution with concentrated ammonium hydroxide until it is basic.
-
Collect the precipitated yellow solid of 4-bromo-2-nitroaniline by vacuum filtration, wash with water, and dry.[5][6]
Table 1: Summary of Reagents for the Synthesis of 4-Bromo-2-nitroaniline
| Step | Starting Material | Reagents | Product |
| 1 | Aniline | Acetic anhydride, Sodium acetate, HCl | Acetanilide |
| 2 | Acetanilide | Pyridinium bromide perbromide, Acetic acid | 4-Bromoacetanilide |
| 3 | 4-Bromoacetanilide | Conc. Nitric acid, Conc. Sulfuric acid | 4-Bromo-2-nitroacetanilide |
| 4 | 4-Bromo-2-nitroacetanilide | Conc. Hydrochloric acid, Ammonium hydroxide | 4-Bromo-2-nitroaniline |
Step 5: Diazotization of 4-Bromo-2-nitroaniline and Conversion to 4-Bromo-2-nitrophenol
To introduce the octyloxy group via a Williamson ether synthesis, the amino group of 4-bromo-2-nitroaniline must first be converted to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the diazonium salt.
Experimental Protocol:
-
Suspend the 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
To hydrolyze the diazonium salt, slowly add the reaction mixture to a boiling aqueous solution of sulfuric acid.
-
The resulting phenol will precipitate upon cooling. Collect the crude 4-bromo-2-nitrophenol by filtration and purify by recrystallization.
Step 6: Williamson Ether Synthesis to Yield this compound
The final step is the formation of the ether linkage. The Williamson ether synthesis is a reliable method for this transformation, involving the reaction of a phenoxide with an alkyl halide.[7][8][9]
Experimental Protocol:
-
Dissolve the purified 4-bromo-2-nitrophenol in a suitable solvent such as ethanol or DMF.
-
Add a slight excess of a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide.
-
To this solution, add a stoichiometric amount of 1-bromooctane.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and widely practiced organic transformations. Each step can be monitored for completion using standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected outcomes of each reaction are predictable based on fundamental principles of organic chemistry, ensuring a high degree of reliability.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The route outlined in this guide, starting from aniline, provides a robust and logical pathway to the target molecule. Researchers and scientists in drug development can utilize this guide as a foundational resource for the preparation of this and structurally related compounds.
References
-
4-bromo-2-nitroaniline: A multistep synthesis. ProQuest. Available at: [Link]
-
Synthesis of 4-bromo-2-nitroaniline starting from aniline. Brainly.com. Available at: [Link]
-
Williamson Ether Synthesis. Khan Academy. Available at: [Link]
-
How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Quora. Available at: [Link]
-
Why aniline cannot be nitrated directly? and also bromination of aniline also follows the same method as. Brainly.in. Available at: [Link]
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A Methodological Guide to the Spectroscopic Characterization of 4-Bromo-2-nitro-5-(octyloxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Novel Compound
4-Bromo-2-nitro-5-(octyloxy)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of dyes or pharmaceutical agents.[1] Its structure combines several key functional groups: a primary amine, a nitro group, a bromo substituent, and a long-chain ether, all on an aromatic ring. The confluence of these groups dictates its chemical properties and, consequently, its spectroscopic signature.
As a likely novel or sparsely documented compound, its characterization cannot rely on simple database matching. Instead, a first-principles approach is required, leveraging a deep understanding of spectroscopic techniques to build a data-driven case for its structure. This guide will walk through that process, establishing a self-validating workflow for any researcher encountering a similar challenge.
Predicted Spectroscopic Profile of this compound
Before stepping into the laboratory, a senior scientist will first predict the expected spectroscopic data based on the target structure. This predictive exercise is crucial for identifying the key signals that will confirm the synthesis and for quickly spotting any deviations that might indicate impurities or an incorrect product.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is arguably the most informative for confirming the specific arrangement of atoms. The analysis is broken down by region.
-
Aromatic Region (δ 6.5-8.5 ppm): The benzene ring has two remaining protons.
-
H-3: This proton is ortho to the electron-withdrawing nitro group (NO₂) and meta to the electron-donating amine (NH₂) and octyloxy (O-R) groups. It is expected to be the most downfield of the aromatic protons, likely appearing as a singlet around δ 8.0-8.2 ppm . The lack of adjacent protons would result in a singlet (s).
-
H-6: This proton is ortho to the amine and octyloxy groups and meta to the bromine and nitro groups. It will be significantly shielded compared to H-3 and should appear as a singlet around δ 6.8-7.0 ppm .
-
-
Amine Region (δ 4.0-5.0 ppm):
-
-NH₂: The two protons of the primary amine will likely appear as a broad singlet (br s ) around δ 4.5 ppm . The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
-
Aliphatic Region (δ 0.8-4.1 ppm): This region corresponds to the octyloxy side chain.
-
-OCH₂-: The methylene group directly attached to the aromatic oxygen is the most deshielded of the chain, expected as a triplet (t ) around δ 4.0 ppm .
-
-OCH₂C H₂-: The next methylene group will appear as a multiplet (m ) or quintet around δ 1.8 ppm .
-
-(CH₂)₅-: The subsequent five methylene groups will form a complex, overlapping multiplet in the δ 1.2-1.5 ppm range.
-
-CH₃: The terminal methyl group will be the most upfield signal, appearing as a triplet (t ) around δ 0.9 ppm .
-
Predicted ¹³C NMR Spectrum
Carbon NMR provides crucial information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |
| ~150 | C-5 (bearing the -O-octyl group) | Attached to an electronegative oxygen, significantly downfield. |
| ~145 | C-1 (bearing the -NH₂ group) | Electron-donating group shifts it upfield relative to C-NO₂. |
| ~138 | C-2 (bearing the -NO₂ group) | Strong deshielding from the electron-withdrawing nitro group. |
| ~120 | C-3 | Aromatic CH carbon. |
| ~110 | C-4 (bearing the -Br group) | "Heavy atom effect" of bromine and electronic effects. |
| ~105 | C-6 | Aromatic CH carbon, shielded by adjacent electron-donating groups. |
| ~70 | -O CH₂- | First carbon of the octyl chain, attached to oxygen. |
| ~32, 29 (multiple), 26, 23 | -(CH₂)₆- | Carbons of the octyl chain, with predictable shifts based on distance from the oxygen. |
| ~14 | -CH₃ | Terminal methyl group, most upfield aliphatic signal. |
Predicted Infrared (IR) Spectrum
IR spectroscopy is excellent for identifying the functional groups present.
| Predicted Frequency (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance |
| 3500 - 3300 | N-H Stretch (Amine) | Two distinct sharp-to-medium bands, characteristic of a primary amine (-NH₂).[2][3] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Weak to medium bands. |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Strong, sharp bands from the octyl chain. |
| 1550 - 1500 & 1350 - 1300 | N-O Stretch (Nitro group) | Two strong, sharp absorption bands corresponding to asymmetric and symmetric stretching. |
| 1620 - 1580 | C=C Stretch (Aromatic) | Medium to strong bands. |
| 1250 - 1200 | C-O Stretch (Aryl Ether) | Strong band. |
| 600 - 500 | C-Br Stretch | Weak to medium band in the fingerprint region. |
Predicted Mass Spectrum
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation. The molecular formula is C₁₄H₂₁BrN₂O₃, with a calculated monoisotopic mass of approximately 344.07 Da.
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. The signal will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). Searching for this "doublet" is a primary confirmation step.
-
Key Fragmentation: A likely and significant fragmentation pathway is the alpha-cleavage of the ether, resulting in the loss of the octyl chain (C₈H₁₇•), leading to a prominent fragment ion.
Experimental Protocols & Workflow
The following protocols represent a robust, self-validating system for acquiring high-quality data.
Overall Characterization Workflow
Sources
Methodological & Application
The Strategic Utility of 4-Bromo-2-nitro-5-(octyloxy)aniline in Modern Organic Synthesis
Introduction: A Multifunctional Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. 4-Bromo-2-nitro-5-(octyloxy)aniline is an exemplary, albeit specialized, reagent, embodying a trifecta of functional handles that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom, a nitro group, and an aniline moiety on a benzene ring, further functionalized with a lipophilic octyloxy side chain, renders this compound a highly versatile precursor for the synthesis of a diverse array of molecular architectures, particularly those of interest in medicinal chemistry and materials science.[1][2][3]
The strategic positioning of these functional groups allows for a hierarchical reaction strategy. The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The nitro group, a potent electron-withdrawing group, can be readily reduced to a primary amine, which can then participate in a myriad of transformations, including diazotization, acylation, and the formation of heterocyclic systems.[4][5][6] The inherent aniline functionality, while its reactivity is modulated by the adjacent nitro group, provides an additional site for chemical modification. Finally, the octyloxy chain imparts significant solubility in organic solvents, a practical advantage in many synthetic applications.
This application note will provide a comprehensive overview of the synthetic utility of this compound, offering detailed protocols for its key transformations and underscoring the causality behind the chosen experimental conditions.
Core Synthetic Applications
The synthetic utility of this compound can be broadly categorized into two primary areas:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Leveraging the reactive carbon-bromine bond.
-
Reductive Transformations and Subsequent Derivatizations: Utilizing the nitro group as a masked amine for the synthesis of various nitrogen-containing compounds, including valuable heterocyclic scaffolds.
The interplay between these two functionalities allows for a modular approach to the synthesis of complex molecules.
Caption: Key synthetic pathways for this compound.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The bromine atom of this compound is well-suited for this transformation, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.[7][8][9][10]
Rationale for Protocol Design:
-
Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a robust and versatile choice for Suzuki couplings involving bromoanilines. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A mild base like potassium carbonate (K₂CO₃) is employed to activate the boronic acid and facilitate the transmetalation step without promoting unwanted side reactions.
-
Solvent System: A mixture of a water-miscible organic solvent like 1,4-dioxane and water is commonly used. The organic solvent ensures the solubility of the organic reactants, while water is necessary for the dissolution of the inorganic base and plays a crucial role in the catalytic cycle.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst.
Predictive Protocol: Synthesis of 4-Aryl-2-nitro-5-(octyloxy)aniline
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 360 mg |
| Arylboronic acid | 1.2 | 1.2 mmol |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 58 mg |
| 1,4-Dioxane (degassed) | - | 8 mL |
| Water (degassed) | - | 2 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture via cannula.
-
Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application II: Reduction of the Nitro Group and Synthesis of Heterocyclic Scaffolds
The nitro group in this compound can be selectively reduced to an amino group, opening up a vast array of synthetic possibilities.[4][5][6] This transformation is pivotal as it unmasks a nucleophilic amine that can be used for the construction of various heterocyclic systems, which are prevalent motifs in pharmaceuticals.[11]
Rationale for Protocol Design:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens.[6] The reaction proceeds under mild conditions and is generally high-yielding. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C), though care must be taken to avoid de-bromination.[6]
-
Solvent: Ethanol is a common solvent for SnCl₂ reductions, as it readily dissolves the starting material and the reagent.
-
Workup: After the reduction, the reaction mixture is basified to neutralize the acidic conditions and precipitate tin salts, which can then be removed by filtration.
Predictive Protocol: Synthesis of 4-Amino-5-bromo-2-(octyloxy)aniline
Materials and Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 360 mg |
| Tin(II) chloride dihydrate | 5.0 | 1.13 g |
| Ethanol | - | 10 mL |
| Saturated aq. NaHCO₃ | - | As needed |
| Ethyl Acetate | - | 60 mL |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (5.0 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic and a precipitate of tin salts forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diamine can be used in the next step without further purification or can be purified by column chromatography if necessary.
Subsequent Application: Synthesis of 5-Bromo-6-(octyloxy)benzimidazoles
The resulting diamine is a valuable precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[11]
Predictive Protocol: One-Pot Reductive Cyclization
This protocol combines the reduction of the nitro group and the subsequent cyclization with an aldehyde in a one-pot fashion.
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add the desired aldehyde (1.1 mmol).
-
Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (3.0 mmol) in water (5 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, and the benzimidazole product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography.
Conclusion
This compound, while a specialized reagent, is a powerful and versatile building block for organic synthesis. Its unique combination of a selectively addressable bromine atom for cross-coupling reactions and a nitro group that serves as a precursor to a reactive amine allows for the modular and efficient synthesis of complex molecules. The long octyloxy chain enhances its solubility in organic media, making it amenable to a wide range of reaction conditions. The protocols and synthetic strategies outlined in this application note provide a framework for researchers and drug development professionals to harness the full potential of this valuable synthetic intermediate.
References
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. NIH. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. Available at: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]
-
Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols. Available at: [Link]
-
Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry (RSC Publishing). Available at: [Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. NIH. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
Sources
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of substituted anilines from nitro compounds by using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Bromo-2-nitro-5-(octyloxy)aniline as a Versatile Intermediate for High-Performance Azo Dyes
Abstract: This document provides a comprehensive technical guide on the application of 4-Bromo-2-nitro-5-(octyloxy)aniline as a key intermediate in the synthesis of high-performance azo dyes. We present detailed, field-proven protocols for both a proposed synthesis of the intermediate and its subsequent conversion into a representative azo dye. The rationale behind critical experimental steps is elucidated to provide researchers with a deep understanding of the underlying chemical principles. This guide is intended for chemists, materials scientists, and drug development professionals engaged in the design and synthesis of novel chromophores.
Introduction: The Strategic Value of Functionalized Intermediates
Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical imaging.[1] The performance of an azo dye—its color, lightfastness, and solubility—is dictated by the molecular architecture of its aromatic systems. The strategic design of precursor molecules, or intermediates, is therefore paramount.
This compound is an advanced intermediate engineered with distinct functional groups that impart desirable properties to the final dye molecule.
-
Aniline Group (-NH₂): Serves as the essential primary aromatic amine for the diazotization reaction, the first step in azo dye formation.[2]
-
Nitro Group (-NO₂) & Bromo Group (-Br): These electron-withdrawing groups act as powerful auxochromes, modulating the electronic properties of the aromatic ring. They often induce a bathochromic (deepening of color) shift in the final dye's absorption spectrum and can enhance properties like lightfastness and acid resistance.
-
Octyloxy Group (-O(CH₂)₇CH₃): This long alkyl chain significantly increases the molecule's lipophilicity. In the final dye, this can improve solubility in non-polar solvents, polymers, and oils, and enhance wash fastness by promoting stronger van der Waals interactions with hydrophobic substrates.
This guide details the synthetic utility of this intermediate, providing a robust framework for its incorporation into dye development programs.
Physicochemical Properties and Safety Profile
A thorough understanding of the intermediate's properties is critical for safe handling and effective experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1255574-47-0 | [3][4] |
| Molecular Formula | C₁₄H₂₁BrN₂O₃ | [3] |
| Molecular Weight | 345.23 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | N/A |
| Purity | ≥95% (as commercially available) | [4] |
| SMILES | NC1=CC(OCCCCCCCC)=C(Br)C=C1=O | [3] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative safety approach must be adopted based on structurally related compounds, such as 4-Bromo-2-nitroaniline.[5][6]
-
Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation. May cause respiratory irritation and may cause an allergic skin reaction.[5][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[8]
Proposed Synthesis of this compound
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-nitro-5-(octyloxy)aniline in Pharmaceutical Research
Introduction: A Versatile Building Block for Modern Drug Discovery
4-Bromo-2-nitro-5-(octyloxy)aniline is a trifunctionalized aromatic compound poised to serve as a strategic starting material in the synthesis of complex heterocyclic scaffolds of pharmaceutical interest. Its unique substitution pattern offers a confluence of chemical handles that can be selectively manipulated to construct diverse molecular architectures.
-
The nitro and amino groups, in an ortho relationship, are precursors to the 1,2-diaminophenyl moiety, a cornerstone for the synthesis of benzimidazoles and other fused heterocycles.
-
The bromo substituent provides a reactive site for late-stage functionalization via modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of aryl, heteroaryl, or alkyl groups.
-
The long octyloxy chain imparts significant lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates, including cell membrane permeability and plasma protein binding.
These features make this compound an attractive, yet underutilized, building block for generating libraries of compounds targeting a range of therapeutic areas, most notably in oncology and infectious diseases. This guide provides detailed protocols for its application in the synthesis of two key pharmacophores: substituted benzimidazoles and functionalized quinolines.
Application 1: Synthesis of 6-Bromo-5-(octyloxy)-2-aryl-1H-benzimidazoles
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with antiulcer, antihypertensive, and antiparasitic activities. The following protocol details a highly efficient one-pot, two-step synthesis of 2-arylbenzimidazoles from this compound. This procedure involves the initial reduction of the nitro group to an amine, followed by an in-situ condensation and cyclization with an aromatic aldehyde.
Causality in Experimental Design:
The choice of a one-pot procedure is predicated on efficiency and sustainability, minimizing intermediate isolation steps and reducing solvent waste. The initial reductive step is critical; various methods can be employed, with tin(II) chloride in an acidic medium being a reliable and scalable option that is tolerant of the bromo and ether functionalities. The subsequent condensation with an aldehyde to form the benzimidazole ring is a classic and robust transformation. The reaction is typically acid-catalyzed, and the hydrochloric acid from the reduction step can often serve this purpose, though additional acid may be required to drive the reaction to completion.
Experimental Workflow: Reductive Cyclization
Application Notes and Protocols for the Nitration of Bromo-Octyloxy-Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the nitration of bromo-octyloxy-aniline derivatives, a critical transformation in the synthesis of functionalized aromatic compounds for pharmaceutical and materials science applications. Recognizing the nuanced reactivity of polysubstituted anilines, this protocol emphasizes a two-step strategy involving the protection of the highly reactive amino group via acetylation, followed by a regioselective electrophilic nitration. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline methods for the purification and characterization of the resulting nitrated products. This guide is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this important synthetic transformation.
Introduction: The Significance of Nitrated Anilines
Nitrated aniline derivatives are valuable synthetic intermediates, serving as precursors to a wide array of more complex molecules. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which in turn opens up a plethora of further chemical modifications. This versatility makes nitrated anilines key building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. The presence of bromo and octyloxy substituents on the aniline ring adds further layers of complexity and functionality, allowing for the fine-tuning of the molecule's electronic and steric properties.
The direct nitration of anilines is often problematic, leading to oxidation and a mixture of products due to the high reactivity of the amino group. Therefore, a protection-nitration-deprotection strategy is generally employed to achieve a clean and selective reaction.
Mechanistic Insights and Regioselectivity
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The regiochemical outcome of the nitration of a substituted benzene ring is dictated by the electronic effects of the substituents already present. In the case of a protected bromo-octyloxy-aniline, we have three directing groups to consider:
-
N-acetyl group (-NHCOCH₃): This is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.
-
Octyloxy group (-OC₈H₁₇): This is also a strongly activating, ortho-, para-directing group due to the resonance donation of electron density from the oxygen atom.
-
Bromo group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate.
The interplay of these directing effects will determine the position of the incoming nitro group. Generally, the most strongly activating groups will have the most influence on the regioselectivity. In this case, the N-acetyl and octyloxy groups will be the primary directors. Steric hindrance may also play a role in favoring substitution at the less hindered positions.
Experimental Protocol
This protocol is divided into three main stages: protection of the aniline, nitration of the protected aniline, and deprotection to yield the final product.
Materials and Equipment
Reagents:
-
Bromo-octyloxy-aniline derivative
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated or aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Step 1: Protection of the Amino Group (Acetylation)
This step is crucial to prevent oxidation of the aniline and to control the regioselectivity of the subsequent nitration.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromo-octyloxy-aniline derivative in a suitable solvent such as dichloromethane or acetic acid.
-
Add a slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents).
-
Add a catalytic amount of a base like pyridine to scavenge the acetic acid byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (typically after 1-3 hours), quench the reaction by slowly adding water.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
-
The crude product can often be used directly in the next step or purified by recrystallization if necessary.
Step 2: Nitration of the N-acetylated Bromo-Octyloxy-Aniline
Safety First: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and the reaction is exothermic. Perform this step in a well-ventilated fume hood and use an ice bath to control the temperature. Always add the acid mixture slowly.
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-acetylated bromo-octyloxy-aniline from Step 1 in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is obtained.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 to 1.2 equivalents) to concentrated sulfuric acid at 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude nitrated product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate).
Step 3: Deprotection of the Acetyl Group (Hydrolysis)
The final step is to remove the acetyl protecting group to yield the desired nitrated bromo-octyloxy-aniline.
Procedure:
-
In a round-bottom flask, suspend the purified nitrated acetanilide in a mixture of ethanol and an aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).
-
Heat the mixture to reflux. Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature.
-
If an acidic hydrolysis was performed, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) until the product precipitates. If a basic hydrolysis was performed, neutralize with an acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Characterization of the Nitrated Product
The structure and purity of the synthesized nitrated bromo-octyloxy-aniline derivative should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the substituents. The presence of the nitro group will typically cause a downfield shift of adjacent protons. The signals for the octyloxy chain and the amino protons should also be identifiable. |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded. |
| IR Spectroscopy | Characteristic strong absorptions for the nitro group will be observed around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch). The N-H stretching vibrations of the amino group will appear in the region of 3500-3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Reference Spectroscopic Data:
For a similar compound, 4'-Bromo-2'-nitroacetanilide, the following spectral data is available and can serve as a useful comparison:
-
IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum for this compound.[1]
-
Mass Spectrum: The NIST WebBook also provides the mass spectrum (electron ionization) for this compound.[1]
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care. The nitration reaction is highly exothermic and must be carefully controlled with cooling.
-
Halogenated Nitroaromatics: Many halogenated nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual nitrating mixture carefully by slowly adding it to a large volume of ice.
Visualizing the Workflow
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for the nitration of bromo-octyloxy-aniline derivatives.
Diagram of the Nitration Mechanism
Caption: General mechanism for electrophilic aromatic nitration.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
NIST Chemistry WebBook. 4'-Bromo-2'-nitroacetanilide. [Link]
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reduction of the nitro group in 4-Bromo-2-nitro-5-(octyloxy)aniline
An Application Note and Protocol for the Selective Reduction of the Nitro Group in 4-Bromo-2-nitro-5-(octyloxy)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and theoretical insights for the selective to yield 4-Bromo-5-(octyloxy)benzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in pharmaceutical and materials science research. The protocols outlined herein are designed for reproducibility and scalability, emphasizing chemoselectivity to preserve the aryl bromide and other functionalities of the molecule. We will explore methodologies employing Tin(II) chloride, Iron in neutral conditions, and Sodium Dithionite, offering researchers a selection of reliable and adaptable procedures.
Introduction: The Strategic Importance of 4-Bromo-5-(octyloxy)benzene-1,2-diamine
The selective is a key transformation that unlocks a versatile building block, 4-Bromo-5-(octyloxy)benzene-1,2-diamine. The resulting ortho-phenylenediamine moiety is a privileged precursor for the synthesis of a wide array of heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These heterocyclic cores are prevalent in numerous biologically active molecules and advanced materials. The presence of the bromo-substituent offers a handle for further functionalization via cross-coupling reactions, while the octyloxy chain imparts lipophilicity, a crucial parameter in modulating the pharmacokinetic properties of drug candidates.
Given the sensitivity of the C-Br bond to certain reductive conditions, achieving high chemoselectivity is paramount. This guide provides a comprehensive overview of robust methods that selectively target the nitro group while leaving the aryl bromide intact.
Mechanistic Considerations for Chemoselective Nitro Reduction
The reduction of an aromatic nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1] The choice of reducing agent and reaction conditions dictates the efficiency and selectivity of this six-electron reduction.
-
Dissolving Metal Reductions (SnCl₂/HCl, Fe/NH₄Cl): In acidic media, metals like tin and iron act as single-electron donors. The reaction mechanism involves the protonation of the nitro group, followed by a sequence of electron transfers from the metal and proton transfers from the solvent.[1][2] These methods are well-regarded for their ability to reduce nitro groups in the presence of halogens.[3][4] The acidic environment protonates the intermediate hydroxylamine, preventing side reactions and facilitating its further reduction to the amine.[1]
-
Sodium Dithionite (Na₂S₂O₄): In aqueous or semi-aqueous solutions, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[5] This radical anion transfers electrons to the nitro group in a stepwise manner.[5] This method is particularly mild and often tolerates a wide range of functional groups, including aryl halides, esters, and ketones, making it an excellent choice for complex substrates.[5][6]
Experimental Protocols
The following protocols have been designed to be clear, concise, and reproducible. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This is a classic and highly effective method for the chemoselective reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 5 M solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 10-15 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (5.0-6.0 eq) portion-wise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH > 8 by the slow addition of 5 M NaOH solution while cooling in an ice bath. A thick precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-Bromo-5-(octyloxy)benzene-1,2-diamine can be purified by column chromatography on silica gel.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This method offers a more neutral and environmentally benign alternative to the SnCl₂/HCl system.
Materials:
-
This compound
-
Iron powder (Fe), <325 mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite® or a similar filter aid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (4.0-5.0 eq) in a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired product.
-
Purify by column chromatography if necessary.
Protocol 3: Reduction using Sodium Dithionite
This protocol is valued for its mild conditions and excellent functional group tolerance.[5]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF) or Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or Dioxane) and water (e.g., 2:1 v/v).
-
In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
The reaction is typically stirred at room temperature or gently heated (40-50 °C) to ensure completion. Monitor by TLC.
-
Once the reaction is complete, add ethyl acetate to dilute the mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Protocol 1 | SnCl₂·2H₂O, HCl, EtOH | Reflux | High yield, reliable, excellent chemoselectivity | Strongly acidic, stoichiometric tin waste |
| Protocol 2 | Fe, NH₄Cl, EtOH/H₂O | Reflux | Inexpensive, environmentally benign metal, neutral pH | Heterogeneous, requires filtration of fine iron particles |
| Protocol 3 | Na₂S₂O₄, THF/H₂O | Room Temp to 50 °C | Very mild, excellent functional group tolerance, simple workup | Can require a large excess of reagent, potential sulfur odor |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of the nitro group.
References
-
Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(4), 760-768. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
- Zhang, W., et al. (2021). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
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ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available from: [Link]
- Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society, 16(8), 732-734.
-
Chem LibreTexts. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]
-
University of Toronto. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]
- Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 48B(9), 1316-1318.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]
- Knight, J. G., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(27), 9578–9591.
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-
ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link]
-
ScienceMadness.org. (2011). Nitroaromatic Reduction w/Sn. Available from: [Link]
- Rai, K. M. L., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences, 8(3), 436-441.
-
ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available from: [Link]
-
Semantic Scholar. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available from: [Link]
-
Scilit. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Available from: [Link]
-
Calvin Digital Commons. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
-
Journal of the American Chemical Society. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available from: [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Available from: [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. Available from: [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
YouTube. (2023). 4 bromoaniline : Organic Synthesis. Available from: [Link]
-
YouTube. (2021). synthesis of 4-bromo-2-nitrotoluene. Available from: [Link]
-
National Institutes of Health. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]
Sources
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Introduction: The Strategic Value of 4-Bromo-2-nitro-5-(octyloxy)aniline
An in-depth guide to the strategic use of 4-Bromo-2-nitro-5-(octyloxy)aniline in palladium-catalyzed cross-coupling reactions, designed for researchers, medicinal chemists, and process development scientists.
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the design of functionalized aromatic scaffolds is paramount. This compound is a highly functionalized building block offering a unique combination of reactive sites and modulating groups. Its structure features:
-
A bromo-substituent , strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions.
-
An amino group , a key pharmacophore and a powerful ortho-, para-directing group.
-
A nitro group , a strong electron-withdrawing group that can modulate the electronic properties of the ring and serve as a synthetic handle for further transformations (e.g., reduction to a second amino group).[1][2]
-
An octyloxy chain , which imparts significant lipophilicity, enhancing solubility in organic media and potentially influencing the pharmacokinetic properties of derivative molecules.
This guide provides detailed application notes and robust starting protocols for employing this versatile substrate in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Molecular Profile and Reactivity Considerations
The reactivity of this compound in palladium-catalyzed reactions is governed by the interplay of its substituents. The primary amino and octyloxy groups are strong activating, electron-donating groups, making the aromatic ring electron-rich. This enhanced electron density facilitates the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[3] Conversely, the nitro group is a strong deactivating, electron-withdrawing group.
The bromine atom is positioned para to the powerful amino-directing group and ortho to the octyloxy group, making it highly susceptible to oxidative addition by a Pd(0) catalyst. The electron-rich nature of the aryl bromide generally makes it a good substrate for a variety of cross-coupling reactions.[4]
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are foundational to modern C-C and C-N bond formation.[5] They universally proceed through a common catalytic cycle, which is crucial for understanding reaction optimization.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate, forming a Pd(II) intermediate.[8]
-
Transmetalation / Olefin Insertion:
-
In Suzuki coupling, an organoboron species exchanges its organic group with the halide on the palladium center.[8]
-
In Heck coupling, an alkene inserts into the Pd-C bond.[7]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by a base forms a palladium-amido complex.[9]
-
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[11] Given the electron-rich nature of this compound, this coupling is expected to proceed efficiently.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For electron-rich anilines, bulky, electron-rich biarylphosphine ligands (e.g., CataCXium A) or dialkylphosphinobiphenyl ligands can be particularly effective at promoting reductive elimination and preventing catalyst deactivation.[11][12] We select a robust, commercially available catalyst system known for its broad substrate scope.[13]
-
Base: A base is essential for the transmetalation step, activating the boronic acid.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often effective for challenging substrates.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) and water is typically used to dissolve both the organic and inorganic reagents.[11][13]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 345.24 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.5 | 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.57 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), Phenylboronic Acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Mizoroki-Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.[14] The unprotected amine and the electron-rich nature of the substrate are key considerations for this transformation.
Causality Behind Experimental Choices
-
Catalyst System: Standard conditions often use Pd(OAc)₂ with a phosphine ligand like PPh₃.[14] For electron-rich aryl bromides, phosphine-free conditions using Herrmann's catalyst or employing bulky, electron-rich phosphine ligands can improve yields and prevent side reactions.[15]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like Na₂CO₃ is required to neutralize the HBr generated during the catalytic cycle.[14][15]
-
Solvent: Polar aprotic solvents like DMF or DMA are commonly used to ensure solubility and facilitate the reaction at elevated temperatures.[14][16]
Detailed Protocol: Heck Coupling with n-Butyl Acrylate
This protocol details the coupling of this compound with an activated alkene.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 345.24 | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| P(o-tolyl)₃ (Ligand) | 304.37 | 0.04 | 0.04 |
| Et₃N (Triethylamine) | 101.19 | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - |
Procedure
-
Vessel Preparation: To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by this compound (1.0 mmol), n-Butyl Acrylate (1.2 mmol), and Triethylamine (2.0 mmol).[14]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 6-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via the coupling of aryl halides with amines.[17] This reaction is critical for synthesizing arylamine scaffolds prevalent in pharmaceuticals.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of ligand. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or DavePhos are often superior, promoting the difficult reductive elimination step from the electron-rich system.[4][17] Pd₂(dba)₃ is a common and effective Pd(0) precursor.
-
Base: A strong, non-nucleophilic base is crucial to deprotonate the amine coupling partner.[9] Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of substrates.[17]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Coupling with Morpholine
This protocol describes the amination of this compound with a secondary cyclic amine.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 345.24 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos (Ligand) | 476.65 | 0.04 | 0.04 |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure
-
Glovebox Setup: All operations should be performed in an inert atmosphere glovebox.
-
Vessel Preparation: To a vial, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), and this compound (1.0 mmol).
-
Reagent Addition: Add Toluene (5 mL) followed by Morpholine (1.2 mmol).
-
Reaction: Seal the vial tightly and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
Safety and Handling
This compound, as a functionalized bromo-nitro-aniline, should be handled with care. Analogous compounds like 4-bromo-2-nitroaniline are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Diao, T. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. [Link]
-
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubChem. 4-Bromo-2-nitroaniline. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
National Institutes of Health. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]
-
DSpace@MIT. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. [Link]
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Application Note and Protocols for the Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are fundamental building blocks in modern chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of key synthetic strategies, offering detailed experimental protocols and insights into the underlying chemical principles. We will explore classical methods such as the reduction of nitroarenes and delve into modern cross-coupling techniques like the Buchwald-Hartwig amination. This document is designed to equip researchers with the knowledge to make informed decisions when designing and executing synthetic routes to this vital class of molecules.
Introduction: The Importance of Substituted Anilines
Anilines, or aminobenzenes, and their substituted derivatives are ubiquitous scaffolds in a vast array of biologically active molecules and advanced materials. Their prevalence in drug discovery is particularly noteworthy, with the aniline substructure present in numerous approved therapeutics. The versatility of the amino group allows for a wide range of subsequent chemical transformations, making substituted anilines invaluable intermediates in multi-step syntheses. The choice of synthetic methodology is critical and depends on factors such as the desired substitution pattern, functional group tolerance, scalability, and economic viability.[2]
Key Synthetic Strategies
The synthesis of substituted anilines can be broadly approached through two primary routes: the reduction of nitroaromatics and the formation of the carbon-nitrogen (C-N) bond via cross-coupling reactions.[2] Each method presents distinct advantages and is suitable for different substrates and functional groups.
Reduction of Nitroarenes
The reduction of a nitro group on an aromatic ring is a classic and widely used method for preparing anilines.[3] This transformation can be achieved using various reducing agents, with the choice often dictated by the presence of other functional groups in the molecule.
2.1.1. Metal-Acid Reduction (e.g., Tin and Hydrochloric Acid)
This is a robust and historically significant method for the synthesis of aniline from nitrobenzene.[4]
-
Mechanism: The reaction involves the transfer of electrons from the metal (e.g., tin or iron) to the nitro group in an acidic medium. The nitro group is progressively reduced to nitroso, hydroxylamino, and finally the amino group.
-
Advantages: This method is generally high-yielding and uses relatively inexpensive reagents.[5]
-
Limitations: The strongly acidic conditions and the use of stoichiometric amounts of metal can be incompatible with sensitive functional groups. The workup can also be cumbersome due to the formation of metal salts.
Protocol 1: Synthesis of Aniline from Nitrobenzene using Tin and HCl [2][6]
Materials:
-
Granulated Tin (Sn)
-
Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for workup)
-
Dichloromethane or Ether (for extraction)
-
Anhydrous Potassium Hydroxide (KOH) or Sodium Sulfate (Na₂SO₄) (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or water bath
-
Steam distillation apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 1-liter round-bottom flask, combine 50 g of granulated tin and 24.6 g (20.5 mL) of nitrobenzene.[6]
-
Attach a reflux condenser to the flask.
-
Through a dropping funnel, slowly add 110 mL of concentrated hydrochloric acid in small portions over approximately 30 minutes. The reaction is exothermic and may become vigorous. If necessary, cool the flask in a water bath to control the reaction rate.[4][6]
-
After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for about an hour, or until the characteristic smell of nitrobenzene is no longer detectable.[2][4]
-
Once the reaction is complete, allow the mixture to cool. Add a solution of 90 g of sodium hydroxide in 150 mL of water gradually until the solution is strongly alkaline. This liberates the free aniline from its salt.[4]
-
Set up a steam distillation apparatus and steam distill the mixture to isolate the aniline. The aniline will co-distill with water as a colorless oil.[4][6]
-
To maximize recovery, "salt out" the aniline from the aqueous distillate by adding sodium chloride (approximately 25 g per 100 mL of distillate).[6]
-
Extract the aniline from the salted distillate with an organic solvent like ether or dichloromethane.
-
Dry the organic extracts over anhydrous potassium hydroxide pellets (calcium chloride should not be used as it reacts with aniline).[6]
-
Remove the solvent by distillation.
-
Purify the crude aniline by fractional distillation, collecting the fraction that boils at 182-185 °C.[2]
Safety Precautions:
-
Aniline and nitrobenzene are toxic and can be absorbed through the skin.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Work in a well-ventilated fume hood.[9]
-
The reaction with hydrochloric acid is exothermic and can be vigorous. Add the acid slowly and have a cooling bath ready.[4]
Workflow Diagram:
Caption: General workflow for aniline synthesis via nitroarene reduction.[2]
2.1.2. Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and often more selective method for the reduction of nitroarenes.
-
Mechanism: The reaction involves the use of a metal catalyst (e.g., Palladium, Platinum, or Rhodium on a carbon support) to facilitate the reaction of the nitroarene with hydrogen gas.[11]
-
Advantages: This method often proceeds under milder conditions and produces water as the only byproduct, simplifying purification. It can be highly chemoselective, with the potential to reduce a nitro group in the presence of other reducible functional groups.[11]
-
Limitations: The use of hydrogen gas requires specialized equipment and careful handling due to its flammability. The catalyst can sometimes be expensive.
Protocol 2: Reduction of Methyl 4-Nitrobenzoate using Rhodium on Carbon [12]
Materials:
-
Methyl 4-nitrobenzoate
-
5% Rhodium on Carbon (Rh/C)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Hydrogen gas
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Septum
-
Nitrogen-vacuum manifold (Schlenk line)
-
Airtight syringe
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
Procedure:
-
Add 5.00 g of methyl 4-nitrobenzoate and 159 mg of 5% Rhodium on carbon to an oven-dried 250 mL two-neck round-bottom flask containing a magnetic stir bar.[12]
-
Connect one neck of the flask to a nitrogen-vacuum manifold and cap the other with a septum.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Using an airtight syringe, add 138 mL of anhydrous tetrahydrofuran to the flask.[12]
-
Cool the reaction mixture to 0 °C in an ice bath and stir for 15 minutes.[12]
-
Introduce hydrogen gas to the flask (e.g., via a balloon or a connection to a hydrogenation apparatus) and stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional THF.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] It has become a cornerstone of modern organic synthesis for its versatility and broad substrate scope.[15]
-
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine and regenerate the palladium(0) catalyst.[14]
-
Advantages: This method exhibits excellent functional group tolerance and allows for the coupling of a wide variety of amines with aryl halides or pseudohalides under relatively mild conditions.[13][14]
-
Limitations: The palladium catalyst and specialized phosphine ligands can be expensive. The reaction is also sensitive to air and moisture, requiring the use of inert atmosphere techniques.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [2][13]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or oven-dried round-bottom flask
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.[2]
-
Add the aryl halide, the amine, and the anhydrous solvent to the Schlenk tube.[2]
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram:
Sources
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- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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Protocol for the Purification of 4-Bromo-2-nitro-5-(octyloxy)aniline via Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-2-nitro-5-(octyloxy)aniline from a crude synthetic mixture using silica gel column chromatography. As a key intermediate in various synthetic pathways, obtaining this compound in high purity is critical for downstream applications in drug development and materials science. This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is explained to empower researchers to adapt this protocol for similar molecules. The methodology is designed to be a self-validating system, ensuring robust and reproducible results.
Introduction and Scientific Principle
This compound is a substituted aromatic amine featuring a unique combination of functional groups that dictate its chromatographic behavior. The molecule possesses polar nitro (-NO₂) and amino (-NH₂) groups, which strongly interact with polar stationary phases like silica gel.[1] Conversely, the long, non-polar octyloxy chain and the brominated benzene ring impart significant lipophilic character. This amphiphilic nature requires a carefully balanced chromatographic system to achieve effective separation from synthetic impurities, which may include starting materials, regioisomers, or by-products from nitration and bromination reactions.[2]
The primary separation technique employed is normal-phase adsorption chromatography. In this mode, the stationary phase (silica gel) is highly polar, and the mobile phase is relatively non-polar.[1] Compounds are separated based on their relative affinities for the stationary phase; more polar compounds adsorb more strongly and elute later, while less polar compounds travel through the column more quickly.[3]
A critical challenge in purifying amines on silica is the potential for strong, non-specific binding and peak tailing. This occurs due to the interaction between the basic aniline group and the acidic silanol groups (Si-OH) on the silica surface.[4] To ensure a successful and high-yield purification, this protocol incorporates a basic modifier into the mobile phase to passivate the silica surface, leading to sharp, symmetrical elution bands.[5]
Physicochemical Properties of the Target Compound
A thorough understanding of the analyte's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1255574-47-0 | [6] |
| Molecular Formula | C₁₄H₂₁BrN₂O₃ | [6] |
| Molecular Weight | 345.23 g/mol | [6] |
| Appearance | Expected to be a yellow or orange crystalline solid | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | [7] |
| Key Functional Groups | Aniline (basic), Nitro (polar, electron-withdrawing), Octyloxy (non-polar, lipophilic), Bromo (lipophilic) | - |
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, TLC must be performed to identify an optimal mobile phase system. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with a target Retention Factor (Rƒ) of ~0.25-0.35 for the product.[1] An Rƒ in this range typically translates well to column chromatography, ensuring the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large solvent volumes for elution.
TLC Protocol
-
Prepare TLC Chambers: Line two small beakers with filter paper and add a few milliliters of two different test solvent systems (e.g., 9:1 Hexane:Ethyl Acetate and 8:2 Hexane:Ethyl Acetate). Add 0.5% triethylamine (TEA) to each. Cover with watch glasses and allow the atmosphere to saturate for 5-10 minutes.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto two silica gel TLC plates.
-
Development: Place one plate in each prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rƒ value for each spot. The ideal solvent system will show the product spot well-separated from other spots, with an Rƒ value between 0.25 and 0.35. Adjust the ratio of polar to non-polar solvent as needed. Increasing the proportion of ethyl acetate will increase all Rƒ values.[8]
Detailed Column Chromatography Protocol
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50 g of silica gel for every 1 g of crude material.[1]
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Logical Workflow for Purification
Caption: Workflow from crude sample to purified product.
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA). Use approximately 10 mL of solvent for every 5 g of silica.
-
With the column stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once all the silica has been added, add another ~1 cm layer of sand on top to protect the silica bed during solvent addition.
-
Continuously run solvent through the packed column until the bed is stable and no cracks or channels are visible. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude material (~1 g) in the minimum amount of DCM or the mobile phase (~2-3 mL).
-
Alternatively (for samples less soluble in the mobile phase): Dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (~2-3 g), and evaporate the solvent under reduced pressure. This creates a dry-loaded sample.
-
Carefully lower the solvent level to the top of the sand layer.
-
Using a pipette, carefully add the dissolved sample solution (or the dry-loaded silica) evenly onto the top sand layer.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Wash the sides of the column with a small amount of the initial mobile phase (1-2 mL) and allow this to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the initial mobile phase.
-
Begin elution, collecting the solvent that passes through the column into test tubes or flasks (fractions). A typical fraction size is 10-20 mL.
-
Gradually increase the polarity of the mobile phase according to your TLC results. For example, you might start with 100 mL of 95:5 Hexane:EtOAc, then switch to 9:1, then 8:2, etc. This is known as a step gradient. A shallow gradient is often more effective for difficult separations.
-
The yellow/orange band corresponding to the product should be visibly moving down the column.
-
-
Post-Purification Analysis:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.
-
Identify the fractions that contain only the pure product (a single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, NMR, or melting point determination.[7]
-
Rationale for Chromatographic Conditions
Caption: Logic for selecting chromatographic parameters.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Mobile phase is too polar or not polar enough. Column was overloaded. | Re-optimize the mobile phase using TLC. Ensure Rƒ is ~0.3. Use a larger column or less sample. |
| Band Tailing | Acid-base interaction between the aniline and silica gel. | Add or increase the concentration of triethylamine (0.5-1%) to the mobile phase.[4] |
| Cracked/Channeled Column Bed | Column was packed improperly or ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the concentration of the polar solvent (ethyl acetate) in the mobile phase. |
References
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci. 2010; 37(3). Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
KNAUER. (n.d.). Separation of ortho-, nitro- para Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
PubChem. (n.d.). 4-bromo-N-[(5-nitro-2-furyl)methylene]aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information. (n.d.). General Information. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Dr. Tania CS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for the Crystallization of 4-Bromo-2-nitro-5-(octyloxy)aniline
Introduction
4-Bromo-2-nitro-5-(octyloxy)aniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes.[1] The purity of such intermediates is paramount, as it directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or commercial product. Crystallization is a critical purification technique in organic chemistry, capable of removing impurities and isolating the desired compound in a highly pure, solid form.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust crystallization protocol for this compound. Given the absence of specific published crystallization data for this molecule, this guide emphasizes a systematic, first-principles approach to solvent selection and method optimization.
Physicochemical Profile and Strategic Considerations
A molecule's crystallization behavior is intrinsically linked to its structural and physicochemical properties. While experimental data for this compound is scarce, we can infer its likely characteristics based on its constituent functional groups.
-
Core Structure: The 4-bromo-2-nitroaniline core provides a rigid, polar aromatic system. The nitro and amino groups are strongly electron-withdrawing and electron-donating, respectively, creating a significant dipole moment.[3] These groups can participate in hydrogen bonding, which may favor crystal lattice formation.[4] The parent compound, 4-bromo-2-nitroaniline, is a crystalline solid with a melting point in the range of 109-115 °C and is soluble in common organic solvents like ethanol and acetone.[5][6]
-
Octyloxy Chain: The C8 alkyl (octyloxy) chain introduces a significant nonpolar, flexible character to the molecule. This long alkyl chain will increase the molecule's lipophilicity and is expected to lower its melting point compared to the parent aniline due to disruption of crystal packing.[5] It will also significantly alter the solubility profile, increasing solubility in nonpolar solvents (e.g., hexanes, toluene) and decreasing solubility in polar solvents (e.g., water, ethanol).[7]
-
Purity: The success of any crystallization is highly dependent on the purity of the starting material. It is recommended that the crude material be at least 80-90% pure before attempting crystallization for purification.[8]
Strategic Implication: The dual nature of the molecule—a polar aromatic head and a long nonpolar tail—suggests that single-solvent systems might be challenging to identify. A mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is sparingly soluble, is a highly probable route to successful crystallization.
Systematic Solvent Screening Protocol
The cornerstone of developing a crystallization procedure is a systematic solvent screening. This process involves testing the solubility of the compound in a range of solvents at both ambient and elevated temperatures.
Objective: To identify a solvent or solvent pair that meets the primary criterion for crystallization: high solubility at high temperature and low solubility at low temperature.
Materials:
-
Crude this compound
-
Small test tubes or vials (e.g., 13x100 mm)
-
Heating block or water bath
-
Vortex mixer
-
A selection of solvents covering a range of polarities (see Table 1).
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.
-
Initial Solubility at Room Temperature: To each tube, add a test solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing. Observe the solubility.
-
Ideal: The compound is sparingly soluble or insoluble.
-
Not Ideal: The compound dissolves completely in a small volume (<0.5 mL) of solvent at room temperature. This solvent is too "good" and may be better suited as the "good" solvent in a mixed-solvent system.
-
-
Solubility at Elevated Temperature: For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture in a heating block or water bath to near the solvent's boiling point.[1] Add more solvent dropwise if necessary until the solid dissolves completely.
-
Cooling and Observation: Once a clear solution is obtained at high temperature, allow the tube to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.
-
Positive Result: Abundant crystal formation is observed upon cooling. This indicates a promising single solvent.
-
Negative Result (No Precipitation): The solution remains clear even after cooling. The compound is too soluble in this solvent.
-
Negative Result (Oiling Out): The compound separates as a liquid oil instead of a solid. This can occur if the solution is too concentrated or if the compound's melting point is below the temperature of the solution.
-
Data Interpretation:
Summarize the observations in a table similar to the one below.
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling | Observations on Cooling | Suitability |
| Hexane | Nonpolar | ||||
| Toluene | Nonpolar | ||||
| Ethyl Acetate | Intermediate | ||||
| Acetone | Intermediate | ||||
| Isopropanol | Polar | ||||
| Ethanol | Polar | ||||
| Methanol | Polar | ||||
| Water | Highly Polar |
Detailed Crystallization Protocols
Based on the results of the solvent screening, select the most appropriate protocol.
Protocol A: Single-Solvent Recrystallization
Applicability: Use when a single solvent was identified that dissolves the compound when hot but provides low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves completely. Rationale: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rationale: This step removes insoluble contaminants. Keeping the apparatus hot prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling encourages the growth of larger, purer crystals. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol B: Mixed-Solvent Recrystallization
Applicability: Use when no single solvent is ideal, but a "good" solvent (dissolves the compound well at all temperatures) and a miscible "poor" anti-solvent (compound is insoluble) have been identified.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" anti-solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Protocol A. Wash the crystals with a small amount of ice-cold solvent mixture (in the same proportion as the final crystallization mixture) or the pure anti-solvent.
Protocol C: Slow Evaporation
Applicability: Primarily used for generating high-quality single crystals for X-ray diffraction analysis, though it can also be used for purification if other methods fail.
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (one in which it is moderately soluble at room temperature) in a vial or beaker. The solution should be close to saturation but not fully saturated.
-
Evaporation: Cover the container with a cap or parafilm and pierce a few small holes in it. Place the container in a vibration-free location.
-
Crystal Growth: The solvent will slowly evaporate over several days or weeks, increasing the concentration and leading to the formation of crystals.
Visualization of Workflows
Solvent Screening Workflowdot
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. researchgate.net [researchgate.net]
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- 5. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. unifr.ch [unifr.ch]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-nitro-5-(octyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of valuable heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing 4-Bromo-2-nitro-5-(octyloxy)aniline as a versatile starting material. The protocols detailed herein are designed to be robust and reproducible, offering researchers in medicinal chemistry and drug discovery a clear pathway to novel molecular scaffolds. This guide emphasizes not just the procedural steps but the underlying chemical principles, ensuring a deep understanding of the synthetic transformations. We will explore the critical reduction of the nitro group to form the key intermediate, 4-bromo-5-(octyloxy)benzene-1,2-diamine, and its subsequent one-pot or stepwise cyclization to afford the target heterocycles.
Introduction: The Strategic Importance of this compound
This compound is a strategically functionalized aromatic building block. The presence of ortho- and para-directing amino and octyloxy groups, a reducible nitro group, and a synthetically versatile bromine atom makes it an ideal precursor for a diverse range of heterocyclic systems. The long octyloxy chain imparts significant lipophilicity, a crucial property for modulating the pharmacokinetic profiles of potential drug candidates. The resulting benzimidazole and quinoxaline cores are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]
The synthetic strategy hinges on the initial reduction of the 2-nitro group to an amine, generating an in situ or isolable ortho-phenylenediamine. This intermediate is then primed for cyclization with appropriate electrophilic partners.
Core Synthesis Workflow: From Nitroaniline to Heterocycle
The overall synthetic pathway can be conceptualized as a two-stage process, which can often be telescoped into a single, efficient one-pot reaction.
Figure 1: General workflow for the synthesis of heterocyclic compounds.
Part I: Synthesis of the Key Intermediate: 4-Bromo-5-(octyloxy)benzene-1,2-diamine
The selective reduction of the nitro group in the presence of a bromine atom is a critical transformation. Catalytic hydrogenation with palladium on carbon, a common method for nitro reduction, carries a significant risk of dehalogenation.[4] Therefore, chemoselective methods are paramount. We present two reliable protocols for this reduction.
Protocol 1: Reduction using Iron Powder in Acidic Medium
This classical yet highly effective method utilizes the reducing power of metallic iron in the presence of a mild acid, which generates the active reducing species in situ. This method is well-regarded for its excellent chemoselectivity for nitro groups in the presence of halogens.[5][6][7]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | >97% | Commercially Available |
| Iron Powder (<100 mesh) | Reagent | Standard Chemical Supplier |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |
| Water (H₂O) | Deionized | Laboratory Supply |
| Ethyl Acetate (EtOAc) | ACS Reagent | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard Chemical Supplier |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethanol (10 mL/mmol of starting material), and water (2.5 mL/mmol of starting material).
-
To this suspension, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-5-(octyloxy)benzene-1,2-diamine as a solid, which can be used in the next step without further purification or can be purified by column chromatography on silica gel if required.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds and is known for its compatibility with a wide range of functional groups, including aryl halides.[8][9][10]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | >97% | Commercially Available |
| Sodium Dithionite (Na₂S₂O₄) | >85% | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier |
| Water (H₂O) | Deionized | Laboratory Supply |
| Dichloromethane (DCM) | ACS Reagent | Standard Chemical Supplier |
| Brine | Saturated NaCl solution | Laboratory Preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Standard Chemical Supplier |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (10 mL/mmol) and water (5 mL/mmol).
-
Add sodium dithionite (4.0-5.0 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the desired 4-Bromo-5-(octyloxy)benzene-1,2-diamine.
Part II: One-Pot Synthesis of Benzimidazole Derivatives
This one-pot protocol combines the reduction of the nitro group and the subsequent condensation with an aldehyde to directly afford the benzimidazole product. This approach is highly efficient, reducing the number of synthetic steps and workup procedures.
Figure 2: One-pot synthesis of benzimidazoles.
Protocol 3: One-Pot Reductive Cyclization with Aldehydes using Sodium Dithionite
This protocol is adapted from established methodologies for the one-pot synthesis of benzimidazoles from o-nitroanilines.[8][11]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | >97% | Commercially Available |
| Aldehyde (Aromatic or Aliphatic) | Reagent | Standard Chemical Supplier |
| Sodium Dithionite (Na₂S₂O₄) | >85% | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |
| Water (H₂O) | Deionized | Laboratory Supply |
| 5 N Ammonium Hydroxide (NH₄OH) | ACS Reagent | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |
Procedure:
-
In a microwave-safe vial or a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde (1.1 eq) in DMF (4 mL/mmol of aniline).
-
Add an aqueous solution of sodium dithionite (3.0 eq in 1M concentration) to the mixture.
-
If using microwave irradiation, heat the mixture at 100-120 °C for 10-20 minutes. If using conventional heating, stir the mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Slowly add 5 N ammonium hydroxide to the reaction mixture until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-Bromo-2-substituted-5-(octyloxy)-1H-benzo[d]imidazole.
Expected Yields and Characterization Data (Representative Examples):
| Aldehyde (R-CHO) | Product Name | Expected Yield (%) |
| Benzaldehyde | 6-Bromo-2-phenyl-5-(octyloxy)-1H-benzo[d]imidazole | 75-85 |
| 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5-(octyloxy)-1H-benzo[d]imidazole | 70-80 |
| Cyclohexanecarboxaldehyde | 6-Bromo-2-cyclohexyl-5-(octyloxy)-1H-benzo[d]imidazole | 65-75 |
Note: Yields are estimates and may vary based on the specific aldehyde and reaction conditions.
Part III: Synthesis of Quinoxaline Derivatives
Quinoxalines are readily synthesized from ortho-phenylenediamines by condensation with 1,2-dicarbonyl compounds. A one-pot approach starting from the nitroaniline is also feasible.
Figure 3: Synthesis of quinoxalines from the intermediate diamine.
Protocol 4: Condensation with 1,2-Dicarbonyl Compounds
This protocol utilizes the pre-synthesized 4-Bromo-5-(octyloxy)benzene-1,2-diamine from Part I.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Bromo-5-(octyloxy)benzene-1,2-diamine | As synthesized | N/A |
| 1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal) | Reagent | Standard Chemical Supplier |
| Ethanol (EtOH) or Acetic Acid (AcOH) | ACS Reagent | Standard Chemical Supplier |
Procedure:
-
Dissolve 4-Bromo-5-(octyloxy)benzene-1,2-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
If the product precipitates upon cooling, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 6-Bromo-2,3-disubstituted-5-(octyloxy)quinoxaline.
Expected Yields and Characterization Data (Representative Examples):
| 1,2-Dicarbonyl | Product Name | Expected Yield (%) |
| Benzil | 6-Bromo-5-(octyloxy)-2,3-diphenylquinoxaline | 80-90 |
| 2,3-Butanedione | 6-Bromo-2,3-dimethyl-5-(octyloxy)quinoxaline | 75-85 |
Note: Yields are estimates and may vary based on the specific dicarbonyl compound and reaction conditions.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Sodium dithionite is a flammable solid and can ignite if it comes into contact with moisture or combustible materials. Handle with care and store in a dry place.
-
Iron powder is flammable. Avoid creating dust clouds.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant benzimidazole and quinoxaline derivatives. The protocols outlined in this application note provide reliable and efficient methods for the key transformations involved, with a strong emphasis on chemoselectivity and operational simplicity. By leveraging these detailed procedures, researchers can readily access a diverse library of novel heterocyclic compounds for further investigation in drug discovery and development programs.
References
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A highly efficient and versatile method for the synthesis of a series of 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles containing a wide range of functional groups was achieved in one step via the Na2S2O4 reduction of o-nitroanilines in the presence of aldehydes. Synthesis, 2005(01), 47-56.
- Cheung, C. W., & Hu, X. (2016). Amine Synthesis via Iron-Catalysed Reductive Coupling of Nitroarenes With Alkyl Halides.
- Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019-3022.
- Kühne, H., & Gille, A. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Process Research & Development, 25(3), 646-653.
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical Sciences, 126(5), 1467-1472.
- Leclerc, E., Villy, A., & Schoenebeck, F. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1819-1826.
- Sajad, A. W., et al. (2020).
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Zhang, L., et al. (2022). Metal-Free Chemoselective Hydrogenation of Nitroarenes by N-Doped Carbon Nanotubes via In Situ Polymerization of Pyrrole. ACS Omega, 5(12), 6563-6570.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
- Zhang, Y., et al. (2020). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 44(35), 15061-15068.
- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Synthesis. BenchChem Technical Support.
- Lee, J. H., et al. (2014).
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Sharma, D., & Narasimhan, B. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(52), 29783-29803.
- Ali, I., et al. (2021).
- Kaser, M. (2004). Product Class 15: Quinoxalines. Science of Synthesis, 16, 765-860.
- Wang, L., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society, 33(7), 2261-2264.
-
Aragen Life Sciences. (n.d.). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]
- Dembinski, R., et al. (2022). Hydroamination of bromoacetylene 5 by benzimidazole 4a.
-
J-GLOBAL. (n.d.). DIHALOGENATIVE CYCLIZATION FOR THE SYNTHESIS OF 4-BROMO-1-BROMOALKYL-5-ARYL/ALKYL/ALKENYL-PYRAZOLES. Retrieved from [Link]
- Al-Anber, M. A. (2013). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).
- Tadesse, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
- Chen, C.-Y., et al. (2023).
-
ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
-
Bagryanskaya, I. Y., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][11][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(19), 5898.
- Harianie, L., et al. (2021). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 37(3), 674-680.
Sources
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- 12. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Welcome to the technical support guide for the synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The synthesis of highly substituted anilines like this compound is a nuanced process. The presence of multiple directing groups with varying electronic properties necessitates precise control over reaction conditions to achieve the desired regioselectivity and avoid the formation of impurities. This guide addresses the most frequent issues in a question-and-answer format, offering field-proven insights and validated protocols.
Proposed Synthetic Pathway
A logical and controllable route to the target molecule involves a four-step sequence starting from 3-(octyloxy)aniline. This pathway is designed to manage the powerful activating effects of the amine and ether groups, ensuring selective introduction of the bromo and nitro substituents.
Caption: Proposed four-step synthesis of the target compound.
Troubleshooting and FAQs
Q1: During the bromination of N-(3-(octyloxy)phenyl)acetamide (Step 2), my TLC analysis shows multiple spots, suggesting a mixture of products. What is causing this and how can I improve the selectivity?
A1: Root Cause Analysis & Mechanistic Insight
This is a classic issue of over-activation. The substrate, N-(3-(octyloxy)phenyl)acetamide, contains two powerful ortho-, para-directing groups: the acetamido group (-NHCOCH₃) and the octyloxy group (-OC₈H₁₇). While the acetamido group is less activating than a free amine, its combined effect with the strongly activating octyloxy group makes the aromatic ring highly susceptible to electrophilic attack.[1] This high reactivity can lead to two primary side reactions:
-
Polybromination: The desired mono-brominated product is still activated enough to react again with the brominating agent, leading to di- or even tri-brominated impurities.
-
Isomer Formation: Substitution can occur at all activated positions (C2, C4, and C6). While the C4 position (para to the acetamido group) is often favored, substitution at the C6 position (ortho to both groups) is a very common side reaction.
Caption: Competing pathways during the bromination step.
Troubleshooting Protocol:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂), which is highly reactive. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of electrophilic bromine, minimizing over-reaction.[2]
-
Stoichiometry Control: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS. Carefully weigh your reagents.
-
Solvent Effects: Perform the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile. These solvents can help stabilize the intermediates and improve selectivity compared to non-polar solvents.
-
Temperature Management: Run the reaction at room temperature or slightly below. Do not heat the mixture unless the reaction fails to proceed, and even then, do so with caution.
-
Purification: Expect to perform column chromatography to separate the desired 4-bromo isomer from the 6-bromo and di-bromo side products.
Q2: The nitration of my brominated intermediate (Step 3) is giving a very low yield and a lot of dark, tarry material. Why is this happening?
A2: Root Cause Analysis & Mechanistic Insight
This is a common and dangerous problem associated with the nitration of activated aromatic compounds. The issue stems from the oxidative nature of nitric acid. Even though the amine is protected, the ring is still highly activated by the acetamido and octyloxy groups, making it sensitive to oxidation.
Furthermore, standard nitrating conditions (concentrated HNO₃/H₂SO₄) are strongly acidic. Under these conditions, the acetamido group can be partially hydrolyzed back to the free amine, which is then protonated to an ammonium salt (-NH₃⁺). This protonated amine is a meta-director and deactivates the ring, leading to the formation of unwanted isomers or inhibiting the reaction altogether.[3] The free amine is also exceptionally prone to oxidation, which is the likely source of the tar.
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be performed at low temperatures, typically between 0°C and 5°C, using an ice bath. The nitrating mixture (HNO₃/H₂SO₄) should be prepared separately, cooled, and added dropwise to the solution of your substrate. An uncontrolled exotherm will lead to extensive degradation.
-
Alternative Nitrating Agent: Consider using a milder nitrating agent. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can sometimes provide cleaner results for sensitive substrates.
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), quench it by pouring the mixture slowly over crushed ice with vigorous stirring. This dissipates heat and dilutes the acid, preventing further side reactions.[4]
-
Purity of Starting Material: Ensure the N-(4-Bromo-5-(octyloxy)phenyl)acetamide from the previous step is pure. Impurities can catalyze decomposition.
Q3: My final deprotection step (Step 4) is incomplete, and I'm left with a mixture of my final product and the N-acetylated intermediate. How can I drive the reaction to completion?
A3: Root Cause Analysis & Mechanistic Insight
Amide hydrolysis, whether acid- or base-catalyzed, is a reversible equilibrium process. Incomplete hydrolysis typically means the reaction has not been allowed to proceed for long enough or under sufficiently forcing conditions to shift the equilibrium completely to the product side. The presence of multiple electron-withdrawing groups (nitro and bromo) on the ring can slightly decrease the rate of hydrolysis by reducing the electron density on the amide nitrogen.
Troubleshooting Protocol:
-
Reaction Conditions: For acid-catalyzed hydrolysis, a mixture of ethanol and concentrated hydrochloric acid heated to reflux is standard.
-
Increase Reaction Time: If TLC shows both starting material and product, simply increase the reflux time. Monitor every 2-4 hours.
-
Increase Acid Concentration: If extended time is ineffective, you can cautiously increase the proportion of concentrated HCl in the solvent mixture.
-
-
Consider Basic Hydrolysis: To avoid any potential risk of ether cleavage under harsh acidic conditions, consider switching to basic hydrolysis. Refluxing the acetamide with aqueous sodium hydroxide in ethanol is an effective alternative. This method is often cleaner and avoids the formation of hydrochloride salts.
-
Work-up Procedure: After basic hydrolysis, neutralize the reaction mixture carefully with acid to precipitate the product. After acid hydrolysis, basify the mixture to deprotonate the aniline hydrochloride salt and extract the free amine product.
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing each step of the synthesis to minimize side reactions.
| Step | Reaction | Reagent (Equivalents) | Solvent | Temperature (°C) | Key Considerations |
| 1 | Acetylation | Acetic Anhydride (1.2) | Pyridine | 0 to 25 | Ensure starting aniline is dry. |
| 2 | Bromination | NBS (1.05) | DMF | 20-25 | Add NBS portion-wise; monitor by TLC. |
| 3 | Nitration | Conc. HNO₃ (1.1) | Conc. H₂SO₄ | 0-5 | Strict temperature control is critical. |
| 4 | Hydrolysis | Conc. HCl / NaOH (Excess) | Ethanol / H₂O | 80-100 (Reflux) | Monitor to completion to avoid mixed products. |
Detailed Protocol: Optimized Synthesis
This protocol incorporates the troubleshooting advice to provide a robust method for preparing this compound.
Step 1: N-(3-(Octyloxy)phenyl)acetamide
-
Dissolve 3-(octyloxy)aniline (1.0 eq) in pyridine (3-5 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0°C.
-
Add acetic anhydride (1.2 eq) dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Step 2: N-(4-Bromo-5-(octyloxy)phenyl)acetamide
-
Dissolve the product from Step 1 (1.0 eq) in DMF (5-8 volumes).
-
Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes at room temperature.
-
Stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Once complete, pour the mixture into water and extract with ethyl acetate. Wash thoroughly with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the desired 4-bromo isomer.
Step 3: N-(4-Bromo-2-nitro-5-(octyloxy)phenyl)acetamide
-
In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to chilled (0°C) concentrated sulfuric acid (3 volumes). Keep this mixture cold.
-
Dissolve the brominated acetamide from Step 2 (1.0 eq) in concentrated sulfuric acid (3 volumes) and cool to 0°C in an ice-salt bath.
-
Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.
-
Stir at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 4: this compound (Final Product)
-
Suspend the nitro-compound from Step 3 (1.0 eq) in ethanol (10 volumes).
-
Add concentrated hydrochloric acid (5 volumes) and heat the mixture to reflux.
-
Maintain reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into ice water.
-
Basify the mixture to pH > 9 with aqueous NaOH.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound.
References
- CN102993022A - Preparation method of bromoaniline.
-
Navin N. Bappalige et al. - Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . Molbank - MDPI. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (A general authoritative textbook for mechanistic principles).
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions . Khan Academy. [Link]
-
PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline . National Center for Biotechnology Information. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids . Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of 4-Bromo-2-nitro-5-(octyloxy)aniline
Welcome to the technical support center for the purification of 4-Bromo-2-nitro-5-(octyloxy)aniline (CAS No. 1255574-47-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this substituted aniline. Drawing upon extensive experience with related aromatic compounds, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your purification success.
Understanding the Molecule: Key Purification Challenges
This compound presents a unique set of purification challenges stemming from its molecular structure. The presence of a basic aniline functional group, a bulky non-polar octyloxy chain, and polar nitro and bromo substituents results in a molecule with mixed polarity. This duality can complicate traditional purification techniques like recrystallization and column chromatography.
The primary challenges include:
-
Acid-Base Interactions: The basicity of the aniline's amino group can lead to strong interactions with acidic stationary phases like silica gel, potentially causing poor separation, tailing peaks, and even degradation of the target compound.[1]
-
Solubility Profile: The long octyloxy chain imparts significant non-polar character, while the nitro and amino groups add polarity. This can make finding a single ideal solvent for recrystallization difficult, often necessitating the use of mixed solvent systems.
-
Potential for Isomeric Impurities: The synthesis of substituted anilines, particularly through nitration of alkoxy-anilines, can often lead to the formation of regioisomers.[2] Separating these closely related impurities from the desired product requires optimized purification strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Recrystallization Issues
Q1: My compound won't dissolve in any single solvent I've tried for recrystallization. What should I do?
A1: This is a common issue due to the molecule's mixed polarity. When a single solvent fails, a mixed-solvent system is the recommended approach.
-
The Principle: You need a "good" solvent that dissolves the compound well at elevated temperatures and a "poor" solvent (or "anti-solvent") in which the compound is insoluble or sparingly soluble, even when hot. The two solvents must be miscible.
-
Recommended Solvent Pairs:
-
Ethanol/Water: Ethanol is a good solvent for many substituted anilines, while water acts as the anti-solvent.
-
Toluene/Heptane or Hexane: Toluene can dissolve the aromatic portion of the molecule, while heptane or hexane will precipitate it out upon cooling.
-
Dichloromethane/Hexane: Dichloromethane is a good solvent, with hexane as the anti-solvent.
-
-
Troubleshooting Steps:
-
Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Q2: I'm getting an oil instead of crystals upon cooling during recrystallization. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Causality: The compound comes out of solution above its melting point and forms an oil. This often traps impurities.
-
Solutions:
-
Lower the Cooling Temperature Gradient: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution and reheat to dissolve the oil, then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Change Solvents: Choose a solvent system with a lower boiling point.
-
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel column, and I'm getting poor separation. Why is this happening?
A1: This is a classic problem when purifying basic compounds like anilines on standard silica gel. The acidic silanol groups on the silica surface strongly and sometimes irreversibly bind to the basic amino group, leading to tailing peaks and poor resolution.[1]
-
Solutions:
-
Amine-Modified Mobile Phase: Add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. The competing amine will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Use an Amine-Functionalized Column: These columns have an amine-modified stationary phase that creates a more basic environment, minimizing the problematic interactions with the analyte.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a polymer-based reverse-phase column.
-
Q2: What is a good starting mobile phase for column chromatography of this compound?
A2: Given the molecule's structure, a mobile phase of intermediate polarity is a good starting point. The long octyloxy chain suggests it will be relatively non-polar, but the nitro and amine groups will increase its polarity compared to a simple alkyl-substituted benzene.
-
Recommended Starting Point (Normal Phase):
-
Hexane/Ethyl Acetate Gradient: Start with a low percentage of ethyl acetate (e.g., 5-10%) in hexane and gradually increase the polarity.
-
Dichloromethane/Hexane Gradient: This can also be an effective system.
-
-
Thin-Layer Chromatography (TLC) is Key: Before running a column, always optimize your solvent system using TLC. The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 for good separation. Remember to add the same percentage of triethylamine to your TLC mobile phase as you plan to use in your column.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same proportion as the final crystallization mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the solvent mixture to prevent tailing. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (with triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with the chosen mobile phase. If a gradient elution is needed (based on TLC analysis of the crude mixture), start with a less polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Troubleshooting Logic for Recrystallization
Sources
optimizing reaction conditions for the synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during this multi-step synthesis. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Recommended Synthetic Pathway
The synthesis of this compound is a multi-step process requiring careful control of electrophilic aromatic substitution reactions. The high reactivity of the aniline moiety necessitates a protection strategy to achieve the desired regioselectivity and prevent undesirable side reactions.[1][2] The recommended pathway involves four key transformations: acetylation of the starting aniline, followed by sequential bromination, nitration, and final deprotection.
Caption: Optimized 4-step workflow for the synthesis.
Troubleshooting and Optimization Guide (Q&A)
This section addresses specific experimental challenges in a question-and-answer format.
Step 1: Acetylation of 5-(octyloxy)aniline
The initial step involves protecting the highly activating amino group as an acetamide. This moderates its reactivity, prevents oxidation during nitration, and helps direct subsequent electrophiles.[3][4]
-
Q1: My acetylation reaction is incomplete, with starting material still present upon TLC analysis. What can I do?
-
A1: Incomplete acetylation is typically an issue of stoichiometry or reaction kinetics.
-
Reagent Stoichiometry: Ensure that at least a slight excess (1.1-1.2 equivalents) of acetic anhydride is used to drive the reaction to completion.
-
Reaction Time/Temperature: While the reaction is often rapid, extending the reaction time or gently warming the mixture (e.g., to 40-50°C) can increase the conversion rate.
-
Catalysis: The addition of a catalytic amount of a strong acid, like sulfuric acid, or a base like pyridine can accelerate the reaction, although this is often unnecessary.
-
-
-
Q2: The crude 5-(octyloxy)acetanilide product is off-color (yellow or brown). How can I purify it before proceeding?
-
A2: Discoloration often arises from minor impurities in the starting material or slight oxidation.
-
Recrystallization: The most effective method for purification is recrystallization. A suitable solvent system, such as ethanol/water, can be used to obtain a pure, crystalline product.
-
Activated Charcoal: If the product is significantly discolored, you can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration before allowing the solution to cool.
-
-
Step 2: Bromination of 5-(octyloxy)acetanilide
This step introduces the bromine atom. The directing effects of the acetamido and octyloxy groups are key to achieving the correct regiochemistry.
-
Q3: I am observing the formation of multiple brominated products or polybromination. How can I improve selectivity for the desired 4-bromo isomer?
-
A3: Lack of selectivity is a common challenge when multiple positions on the aromatic ring are activated. Control over reaction conditions is critical.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over aqueous bromine (bromine water) as it provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[5] Using bromine in a non-polar solvent like dichloromethane or acetic acid can also offer good control.[5]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (1.0 to 1.05 equivalents). Adding the agent portion-wise or as a solution via a dropping funnel allows for better control and minimizes localized high concentrations that can lead to side products.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to reduce the reaction rate and enhance selectivity. The highly activating nature of the acetamido and octyloxy groups means the reaction can proceed even at lower temperatures.[2]
-
-
-
Q4: The bromination reaction is proceeding very slowly or stalling.
-
A4: While less common for such an activated system, slow reactions can occur.
-
Solvent Choice: Ensure a suitable solvent is used. Acetic acid is a common choice as it helps to polarize the Br-Br bond, increasing its electrophilicity.
-
Catalyst: While often not required, a catalytic amount of a Lewis acid could be considered, but this may also decrease regioselectivity. It is generally better to allow the reaction to proceed for a longer time or at a slightly elevated temperature (e.g., room temperature) before considering catalysts.
-
-
Step 3: Nitration of 4-bromo-5-(octyloxy)acetanilide
In this critical step, the nitro group is introduced ortho to the activating acetamido group.
-
Q5: My nitration reaction is producing a dark, tarry mixture with a low yield of the desired product. What is happening?
-
A5: Tar formation is a classic sign of overly harsh nitration conditions or oxidation of the electron-rich substrate.[6]
-
Temperature is Paramount: The reaction must be kept cold, typically between 0°C and 5°C, using an ice/salt bath. The nitrating mixture (concentrated nitric and sulfuric acids) should be prepared separately, cooled, and added very slowly (dropwise) to the solution of the substrate.[7]
-
Order of Addition: It is crucial to add the nitrating agent to the substrate solution, not the other way around. This maintains a low concentration of the powerful electrophile and prevents runaway reactions.
-
Acid Choice: Using fuming nitric acid or increasing the proportion of sulfuric acid can make the nitrating mixture more aggressive. Stick to a standard, well-vetted protocol, such as using a mixture of concentrated HNO₃ and H₂SO₄.[8]
-
-
-
Q6: I am getting a mixture of nitro-isomers instead of the desired 2-nitro product.
-
A6: The regiochemical outcome is dictated by the combined directing effects of the substituents.
-
Directing Groups: In the 4-bromo-5-(octyloxy)acetanilide intermediate, the C2 position is strongly activated, being ortho to both the powerful acetamido director and the octyloxy director. This makes it the most favorable site for electrophilic attack. Formation of other isomers should be minimal.
-
Check Your Intermediate: Verify the structure of your starting material for this step. If the bromine was incorrectly added in the previous step (e.g., at the 2-position), the nitration will yield a different isomer.
-
-
Step 4: Hydrolysis of 4-bromo-2-nitro-5-(octyloxy)acetanilide
The final step is the removal of the acetyl protecting group to reveal the primary amine.
-
Q7: The hydrolysis (deprotection) is not going to completion, and my final product is contaminated with the acetylated intermediate.
-
A7: Incomplete hydrolysis can be overcome by adjusting the reaction conditions.
-
Acid-Catalyzed: Refluxing in aqueous acid (e.g., HCl or H₂SO₄) is a standard method. If incomplete, you can increase the acid concentration or prolong the reflux time.
-
Base-Catalyzed: Alternatively, saponification using an aqueous base like sodium hydroxide in an alcohol solvent (e.g., ethanol) is also effective. Ensure sufficient base and heating time are used.
-
-
-
Q8: I suspect my final product is degrading under the harsh hydrolysis conditions.
-
A8: The final product contains multiple functional groups and may be sensitive to strong acid or base at high temperatures.
-
Milder Conditions: If degradation is a concern, try using more moderate conditions. For acidic hydrolysis, use a lower concentration of acid for a longer period. For basic hydrolysis, a milder base like potassium carbonate in methanol/water may be sufficient, albeit slower.
-
Reaction Monitoring: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to harsh conditions that could lead to decomposition or side reactions.
-
-
General FAQs
-
Q9: Why is protecting the amino group as an acetanilide so important in this synthesis?
-
A9: There are three primary reasons:
-
To Control Reactivity: The -NH₂ group is extremely activating, often leading to polysubstitution (e.g., polybromination) even under mild conditions.[2][9] The acetamido group (-NHCOCH₃) is less activating, allowing for more controlled, stepwise functionalization.[4]
-
To Prevent Meta-Direction in Nitration: In the strongly acidic medium required for nitration, an unprotected amino group becomes protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would lead to the wrong isomer.[4][6][10]
-
To Prevent Oxidation: Anilines are susceptible to oxidation by nitric acid, which leads to the formation of tarry byproducts and low yields.[1] The acetanilide is much more resistant to oxidation.
-
-
-
Q10: What are the recommended purification techniques for the final product?
-
A10: The two most common and effective methods are:
-
Column Chromatography: Flash chromatography on silica gel is an excellent method for separating the final product from any remaining starting materials, byproducts, or impurities. A solvent system like hexanes/ethyl acetate is typically effective.[5]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can yield a highly pure crystalline product.
-
-
Data & Protocols Summary
The following table provides an overview of typical reaction conditions. Researchers should optimize these based on their specific laboratory setup and scale.
| Step | Reaction | Key Reagents | Typical Solvent | Temp. (°C) | Avg. Time (h) |
| 1 | Acetylation | Acetic Anhydride, NaOAc | Water | 25 - 50 | 0.5 - 1 |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Acetic Acid / CH₂Cl₂ | 0 - 25 | 1 - 3 |
| 3 | Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Acetic Acid | 0 - 5 | 1 - 2 |
| 4 | Hydrolysis | Conc. HCl or NaOH(aq) | Ethanol / Water | Reflux (80-100) | 2 - 6 |
Experimental Protocols
Protocol 1: Acetylation of 5-(octyloxy)aniline [3]
-
Dissolve 5-(octyloxy)aniline (1.0 eq) in a mixture of water and a small amount of concentrated HCl.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Immediately add a pre-prepared solution of sodium acetate (3.0 eq) in water and stir vigorously.
-
The product, 5-(octyloxy)acetanilide, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol/water if necessary.
Protocol 2: Nitration of Acetanilide (General Procedure Adaptation) [3]
-
Dissolve the acetanilide from the previous step (1.0 eq) in glacial acetic acid and cool to 0-5°C in an ice/salt bath.
-
Separately, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to chilled concentrated sulfuric acid. Keep this mixture cold.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at low temperature for an additional 30-60 minutes.
-
Pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Collect by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
References
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- ChemBK. (2024). 4-Bromo-2-nitro-5-octyloxyaniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Let's Crack JEE. (2020). Bromination of Aniline l Electrophilic Substitution Reaction of Aniline.
- Anjali Devi. (2020). Nitration of aniline.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- National Institutes of Health (NIH). (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
- ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
- National Institutes of Health (NIH). (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
- Dr. Tania CS. (2024). synthesis of 4-bromo-2-nitrotoluene.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. One moment, please... [ripublication.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 10. byjus.com [byjus.com]
Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Welcome to the technical support guide for the synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this multi-step synthesis. Our focus is on impurity profiling, reaction optimization, and purification strategies to ensure the highest quality of your final product.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process requiring careful control of regioselectivity. The most logical pathway involves the protection of the highly activating aniline group, followed by sequential electrophilic aromatic substitution (bromination and nitration), and concluding with deprotection. This strategy mitigates common side reactions such as over-substitution and oxidation.[1]
The recommended synthetic route is outlined below:
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect, and how do they form?
A1: The impurity profile is largely dictated by the regioselectivity of the bromination and nitration steps. Key impurities include:
-
Isomeric Bromination Products: The directing effects of the acetamido and octyloxy groups can lead to the formation of other bromo-isomers. While the desired 4-bromo isomer is sterically favored, small amounts of the 2-bromo or 6-bromo isomers can form.
-
Isomeric Nitration Products: The powerful directing groups on the ring can also lead to the formation of the 6-nitro isomer.
-
Di-substituted Products: Overly harsh reaction conditions can result in di-brominated or di-nitrated species.
-
Incomplete Hydrolysis: The N-(4-Bromo-2-nitro-5-(octyloxy)phenyl)acetamide intermediate may persist if the final hydrolysis step does not go to completion.
-
Unreacted Starting Material: Inefficient acetylation can lead to the carry-over of 3-(octyloxy)aniline, which can undergo complex side reactions during nitration.
-
Oxidation Byproducts: Direct nitration of an unprotected aniline can lead to the formation of tarry oxidation byproducts.[1]
Q2: Why is it necessary to protect the aniline group with an acetyl group?
A2: The amino group of aniline is a very strong activating group, which presents two main challenges. First, it makes the aromatic ring highly susceptible to oxidation by the strong oxidizing acids used in nitration (e.g., nitric and sulfuric acid), often resulting in the formation of tarry decomposition products.[1] Second, its high reactivity can lead to multiple substitutions (e.g., poly-bromination) even under mild conditions. Converting the amine to an acetamide moderates its activating effect, protecting it from oxidation and allowing for more controlled, stepwise substitution.[2]
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[3] A typical mobile phase for analyzing these compounds is a mixture of hexane and ethyl acetate. The polarity of the compounds generally increases with each step, leading to lower Rf values. For more quantitative analysis and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Problem 1: My final product is contaminated with a significant amount of an isomer that is difficult to separate.
-
Likely Cause: This issue typically stems from a lack of regioselectivity during the bromination or nitration steps. The electronic and steric effects of the substituents may not be sufficiently differentiated under the chosen reaction conditions.
-
Solution & Scientific Rationale:
-
Optimize Bromination: The choice of brominating agent and solvent is critical. N-Bromosuccinimide (NBS) in a solvent like acetic acid often provides good selectivity for the para-position due to the steric bulk of the ortho-acetamido group.[6] Avoid using elemental bromine with a strong Lewis acid, which can be less selective.
-
Control Nitration Temperature: The nitration of highly activated rings is very exothermic. Maintaining a low temperature (typically 0-5°C) throughout the addition of the nitrating mixture is crucial to prevent the formation of undesired isomers and di-nitrated byproducts.[7] The nitronium ion (NO₂⁺) is a highly reactive electrophile, and lower temperatures increase the kinetic selectivity of the reaction.[2]
-
Purification Strategy: If isomeric impurities are still present, purification by column chromatography is usually effective.[8] A gradient elution with hexane and ethyl acetate will typically separate isomers with different polarities. For isomers with very similar polarities, recrystallization may be a better option.[9]
-
Problem 2: After the hydrolysis step, I still have a significant amount of the acetylated intermediate.
-
Likely Cause: The hydrolysis of the amide bond is incomplete. This can be due to insufficient reaction time, temperature, or concentration of the acid/base catalyst.
-
Solution & Scientific Rationale:
-
Acid-Catalyzed Hydrolysis: Refluxing the N-acetylated intermediate with a mixture of concentrated sulfuric acid and water is an effective method.[1] The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[10] Ensure a sufficient reflux time (typically several hours) to drive the reaction to completion.
-
Monitoring: Use TLC to monitor the disappearance of the starting material (the N-acetylated intermediate will be less polar than the final aniline product). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: After hydrolysis, the reaction mixture will be acidic. Careful neutralization with a base (e.g., NaOH solution) is required to precipitate the free aniline product.[11]
-
Problem 3: The nitration reaction mixture turned dark brown or black, and the yield of the desired product is low.
-
Likely Cause: This indicates significant oxidative decomposition. This can happen if the temperature was not adequately controlled, if the nitrating mixture was added too quickly, or if there was unprotected aniline present in the starting material for the nitration step.
-
Solution & Scientific Rationale:
-
Ensure Complete Acetylation: Before proceeding to nitration, confirm that the initial acetylation step was successful and that no starting aniline remains. This can be checked by TLC.
-
Strict Temperature Control: As mentioned, maintain the reaction temperature at 0-5°C using an ice-salt bath.[7]
-
Slow Addition of Reagents: Add the pre-chilled nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise to the solution of the substrate with vigorous stirring. This ensures that localized "hot spots" do not form, which can accelerate decomposition.
-
Purification: If a dark-colored crude product is obtained, it may be possible to salvage some of the desired material. Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove some of the tarry impurities before proceeding with column chromatography or recrystallization.[9]
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RXN).
-
Spotting: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot each solution onto the corresponding lane on the pencil line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is absent in the RXN lane. The product spot should have a different Rf value than the starting material.[3]
Protocol 2: Flash Column Chromatography for Purification
-
Column Packing: Select an appropriate size column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.[8]
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water is often a good choice for nitroaniline derivatives.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them to a constant weight.[9]
Impurity Characterization
The following table summarizes the expected analytical data for the target compound and a key potential impurity. This data is predictive and should be confirmed by experimental analysis.
| Compound | Expected ¹H NMR Signals (Aromatic Region, δ ppm) | Key Differentiating Feature |
| This compound (Product) | Two singlets (or narrow doublets) | The two aromatic protons will appear as distinct singlets due to their para relationship and lack of ortho/meta coupling. |
| N-(4-Bromo-2-nitro-5-(octyloxy)phenyl)acetamide (Impurity) | Two singlets (or narrow doublets) | Similar aromatic pattern to the product, but will also show a singlet for the acetyl methyl group (~2.2 ppm) and an amide N-H signal. |
Visualizing Impurity Formation
The formation of the primary regioisomeric impurity during nitration can be visualized as follows:
Caption: Nitration pathways leading to the desired product and a common regioisomeric impurity.
References
- A Study on Electrophilic Aromatic Substitution of Acetanilide. (2023).
- Moodie, R. B., & Schofield, K. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 46(7), 1141-1148.
-
Nitration of Acetanilide | Organic Chemistry Experiment. (2024, September 14). YouTube. Retrieved from [Link]
- Abreu, C., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Studylib. (n.d.). Nitrating Acetanilide: Electrophilic Aromatic Substitution Lab. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of p-bromoaniline from Acetanilide. Retrieved from [Link]
- Royal Society of Chemistry. (2012).
-
SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- ResearchGate. (2025).
- ACS Omega. (2024).
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]
- ResearchGate. (2017). Why aniline doesn't appear when i'm test it using TLC.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of acetanilide. RSC Publishing.
-
SpectraBase. (n.d.). 4-Bromo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
- MDPI. (2024). Switchable Site-Selective Benzanilide C(sp 2 )
- PubMed. (2013).
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
- ResearchGate. (2025). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.
- Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- NIH. (2019).
- ACS Publications. (n.d.). Tlc separation and spectrophotometric analysis of o-and p-nitroaniline.
- ResearchGate. (2025). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
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- 11. scribd.com [scribd.com]
Technical Support Center: Solubility Enhancement for 4-Bromo-2-nitro-5-(octyloxy)aniline
Welcome to the technical support guide for 4-Bromo-2-nitro-5-(octyloxy)aniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions during your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a complex aromatic compound with several functional groups that dictate its physicochemical properties. Its poor aqueous solubility is a direct result of its molecular structure:
-
Aromatic Core: The benzene ring is inherently hydrophobic.
-
Octyloxy Tail (-O-(CH₂)₇CH₃): This long, eight-carbon alkyl chain is highly lipophilic ("greasy") and contributes significantly to the molecule's low affinity for water.
-
Bromo (-Br) and Nitro (-NO₂) Groups: These groups add to the molecular weight and size, making it more difficult for solvent molecules to surround and solvate the compound.[1][2]
-
Aniline Group (-NH₂): This is the key to manipulation. As a weak base, the amino group can be protonated (accept a proton) under acidic conditions, which can be leveraged to improve solubility.[3][4]
Due to these features, the molecule has a large, non-polar character, making it challenging to dissolve in aqueous media, a common requirement for biological assays and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
The primary reason is the dominance of its hydrophobic regions. The large octyloxy alkyl chain and the aromatic ring create a non-polar structure that repels water molecules. Lower aliphatic amines can be water-soluble because they form hydrogen bonds, but as the hydrophobic part of the molecule increases in size, this solubility rapidly decreases.[4][5] In this case, the large hydrophobic mass far outweighs the hydrogen bonding capability of the single amino group.
Q2: What is the first thing I should try to get the compound into solution?
For initial experiments or creating a stock solution, start with a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. These solvents can dissolve non-polar compounds more effectively than water.[6] However, be mindful of the final concentration of these solvents in your experiment, as they can be toxic to cells or interfere with assays at higher levels.
Q3: Can I just heat the solution to dissolve more compound?
While increasing temperature can increase the solubility of many solid solutes, it should be approached with caution.[1] This compound, like many complex organic molecules, may be thermally sensitive. Overheating could lead to degradation, altering your experimental results. If you use heat, do so gently and always check for compound stability afterward (e.g., via HPLC or LC-MS).
Q4: What are the main strategies I can use to improve aqueous solubility for biological assays?
The primary strategies, which we will explore in the troubleshooting guides below, are:
-
pH Adjustment: Leveraging the basic aniline group to form a more soluble salt.[6][7]
-
Cosolvency: Using a mixture of water and a miscible organic solvent to create a more favorable solvent environment.[8][9]
-
Surfactant-Based Solubilization: Using detergents to form micelles that encapsulate the compound.[10][11][12]
-
Solid Dispersions: Creating a high-energy amorphous form of the compound within a hydrophilic carrier for improved dissolution.[13][14][15]
-
Complexation: Using host molecules like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[16][17][18]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, problem-oriented solutions for common solubility issues.
Guide 1: Compound Precipitates in Aqueous Buffer
This is a classic problem when diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium like a phosphate or TRIS buffer.
Solution A: pH Adjustment
Principle of Causality: The aniline functional group is a weak base. By lowering the pH of the aqueous solution, you can protonate the amine group (-NH₂) to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water.[19][20][21] The solubility of ionizable compounds is highly dependent on the pH of the environment.[7][22]
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use a universal buffer system or specific buffers like citrate (pH 3-6) and phosphate (pH 6-8).
-
Dilute and Equilibrate: Add a small aliquot of the DMSO stock to each buffer to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤0.5%).
-
Equilibrate: Vortex the samples and let them equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature. Shaking or agitation can speed up the process.
-
Separate and Quantify: Centrifuge the samples at high speed to pellet any undissolved precipitate. Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments. A significant increase in solubility should be observed at pH values below the compound's pKa.
Key Considerations:
-
The nitro and bromo groups are electron-withdrawing, which will lower the pKa of the aniline group compared to unsubstituted aniline, meaning you may need a lower pH to achieve full protonation.
-
Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Solution B: Utilizing Cosolvents
Principle of Causality: If pH adjustment is not feasible, a cosolvent system can be used. A cosolvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system.[6][9] This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule like this compound.[23]
| Cosolvent | Typical Conc. Range | Advantages | Disadvantages |
| DMSO | 0.1 - 5% | High solubilizing power for non-polar compounds. | Can be toxic to cells at >0.5%; may interfere with some assays. |
| Ethanol | 1 - 10% | Less toxic than DMSO; widely available. | Can cause protein precipitation at high concentrations. |
| PEG 400 | 1 - 20% | Low toxicity; commonly used in formulations.[23][24] | Can be viscous; may not be as potent as DMSO. |
| Propylene Glycol | 1 - 20% | Good safety profile; effective solubilizer.[1] | Similar to PEG 400, can be viscous. |
-
Prepare a high-concentration stock of the compound in your chosen cosolvent (e.g., 100 mM in PEG 400).
-
In a series of tubes, prepare your aqueous buffer.
-
Add increasing volumes of the cosolvent stock to the buffer to create a range of final cosolvent concentrations (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Observe for precipitation. The lowest concentration of cosolvent that maintains a clear solution is your target for the experiment.
-
Crucial Control: Always run a "vehicle control" in your main experiment containing the same final concentration of the cosolvent without the compound to account for any effects of the solvent itself.
Guide 2: Creating a Stable Aqueous Formulation for In Vitro Assays
For many cell-based or biochemical assays, even low percentages of organic solvents are undesirable. In these cases, surfactant-based formulations provide an excellent alternative.
Solution: Surfactant-Based Micellar Solubilization
Principle of Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[11] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10][25] The hydrophobic tails form a core, creating a microenvironment where a non-polar compound like this compound can be encapsulated, effectively "dissolving" it in the bulk aqueous phase.[26]
Caption: Workflow for developing a micellar formulation.
-
Stock Preparation: Dissolve the compound in a volatile organic solvent like methanol or a chloroform/methanol mixture.
-
Film Formation: In a glass vial, add a known amount of the stock solution. Evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator. This leaves a thin film of the compound on the wall of the vial.
-
Hydration: Prepare a solution of a non-ionic surfactant (e.g., 2% w/v Polysorbate 80 (Tween® 80) or Poloxamer 188) in your desired aqueous buffer.
-
Micelle Formation: Add the surfactant solution to the vial containing the thin film. Agitate vigorously (vortexing, bath sonication) to hydrate the film and encourage the compound's partitioning into the forming micelles. Continue until the solution is clear.
-
Sterilization & Analysis: Filter the resulting micellar solution through a 0.22 µm syringe filter to sterilize it and remove any non-encapsulated drug aggregates. Confirm the final concentration analytically.
Guide 3: Improving Dissolution Rate for Bioavailability Studies
For oral drug development, the rate at which a solid compound dissolves in gastrointestinal fluid is critical. Solid dispersion is a powerful technique to enhance this.
Solution: Solid Dispersion
Principle of Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic solid carrier or matrix.[13][27] This process can prevent the drug from crystallizing, keeping it in a higher-energy, amorphous state.[15] Amorphous solids lack a crystal lattice structure, meaning no energy is required to break these bonds during dissolution, leading to a much faster dissolution rate and potentially achieving a transient state of supersaturation.[27]
Caption: Solid dispersion transforms a crystalline drug into a rapidly dissolving amorphous form.
-
Carrier Selection: Choose a hydrophilic polymer carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or Polyethylene Glycols (PEG 6000).[28]
-
Dissolution: Dissolve both the this compound and the chosen carrier in a common volatile solvent (e.g., methanol or acetone). Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This will co-precipitate the drug and carrier, forming a solid mass.
-
Drying and Milling: Dry the resulting solid mass thoroughly in a vacuum oven to remove all residual solvent. Once dry, grind the solid into a fine powder using a mortar and pestle or a mill.
-
Characterization (Self-Validation):
-
Dissolution Test: Perform a dissolution test comparing the pure compound to the solid dispersion powder in a relevant buffer (e.g., simulated gastric or intestinal fluid). You should observe a dramatic increase in the dissolution rate for the solid dispersion.
-
DSC/XRD (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) to confirm that the drug within the dispersion is in an amorphous state (absence of a sharp melting peak in DSC; a halo pattern in XRD).
-
This comprehensive guide provides a structured approach to solving the solubility issues of this compound, grounded in established scientific principles and methodologies. By understanding the causality behind each technique, researchers can effectively select and optimize a strategy for their specific experimental needs.
References
-
Abbott, S. (n.d.). Surfactant Solubilizers | Practical Solubility Science. Prof Steven Abbott. Retrieved from [Link]
-
Alam, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Retrieved from [Link]
-
Bari, A., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. Retrieved from [Link]
-
(2024). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Retrieved from [Link]
-
(n.d.). Cosolvency. Slideshare. Retrieved from [Link]
-
(n.d.). A Review: Solid Dispersion as a Solubility Enhancement Technique. YMER. Retrieved from [Link]
-
(2025). Solubilization by surfactants: Significance and symbolism. ScienceDirect. Retrieved from [Link]
-
Jadhav, N., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Patel, B. B., et al. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
(2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Retrieved from [Link]
-
Gupta, V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ali, M., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
-
Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health. Retrieved from [Link]
-
Kumar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved from [Link]
-
Sharma, D., et al. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Retrieved from [Link]
-
Sabtami, F., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Patel, P., et al. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Matulis, D., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Institutes of Health. Retrieved from [Link]
-
(n.d.). 23.1. Properties of amines. Lumen Learning. Retrieved from [Link]
-
(2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. Retrieved from [Link]
-
Khazhieva, A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. Retrieved from [Link]
-
(2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Amine compounds. SlidePlayer. Retrieved from [Link]
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(2023). 16.5: Complex Ions and Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
Al-Ghamdi, M. S. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. National Institutes of Health. Retrieved from [Link]
-
(2025). How Does pH Impact Ionic Compound Solubility?. YouTube. Retrieved from [Link]
-
Shobe, D. (2018). How does branching increase the solubility in amines?. Quora. Retrieved from [Link]
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(n.d.). lech204.pdf. NCERT. Retrieved from [Link]
-
(n.d.). 4-Bromo-2-nitroaniline. PubChem. Retrieved from [Link]
-
(2020). Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. YouTube. Retrieved from [Link]
-
(n.d.). 4-Bromo-2-methyl-5-nitroaniline. PubChem. Retrieved from [Link]
-
(n.d.). 4-Bromoaniline. Wikipedia. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction: Synthetic Strategy and Rationale
The multi-step synthesis of this compound requires careful control of reaction conditions to achieve high yield and purity. The chosen synthetic route is designed for efficiency and scalability, starting from a commercially available precursor. The key transformations involve electrophilic aromatic substitution and nucleophilic substitution reactions. Understanding the directing effects of the substituents on the aromatic ring is crucial for achieving the desired regioselectivity.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Bromination of 2-Amino-4-nitrophenol
Question 1: Low yield of 5-Bromo-2-amino-4-nitrophenol is observed. What are the potential causes and solutions?
Answer:
Low yields in the bromination of 2-amino-4-nitrophenol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Over-bromination: The presence of two activating groups (hydroxyl and amino) can lead to the formation of di-brominated byproducts. To minimize this, ensure slow, dropwise addition of the brominating agent (e.g., a solution of bromine in acetic acid) while maintaining a low reaction temperature.[1]
-
Oxidation of the Starting Material: The amino group is susceptible to oxidation by bromine. Using a milder brominating agent such as N-bromosuccinimide (NBS) can sometimes mitigate this issue.
-
Loss during Work-up and Purification: The product may be partially lost during the aqueous work-up or purification steps. Ensure the pH of the aqueous solution is carefully adjusted during extraction to minimize the solubility of the product. For purification, column chromatography with a carefully selected solvent system is recommended.[2]
Question 2: The isolated product is a dark, tarry substance instead of the expected solid. What went wrong?
Answer:
The formation of a tarry substance is often indicative of oxidation and polymerization of the aniline starting material. This can be caused by:
-
Excessive Reaction Temperature: Aniline derivatives are sensitive to heat, especially in the presence of an oxidizing agent like bromine. It is critical to maintain the recommended reaction temperature, often at or below room temperature.
-
Presence of Impurities: Impurities in the starting material or solvent can catalyze side reactions. Ensure the use of high-purity reagents and solvents.
-
Direct Nitration Issues: While not part of this specific step, direct nitration of unprotected anilines is known to produce tarry oxidation products.[3] This underscores the sensitivity of anilines to strong oxidizing conditions.
To resolve this, repeat the reaction with strict temperature control and consider degassing the solvent prior to use to remove dissolved oxygen.
Step 2: Williamson Ether Synthesis
Question 3: The Williamson ether synthesis reaction is slow or incomplete, with significant starting material remaining.
Answer:
An incomplete Williamson ether synthesis can be attributed to several factors related to the reaction conditions and reagents:
-
Insufficiently Strong Base: The phenolic hydroxyl group needs to be deprotonated to form the nucleophilic phenoxide. If a weak base is used, the equilibrium may not favor the phenoxide, leading to a slow reaction. While potassium carbonate is commonly used, a stronger base like sodium hydride (NaH) can be employed if the reaction is sluggish.[4] However, NaH is a hazardous reagent and requires careful handling.
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis. A polar apathetic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic phenoxide and does not solvate the nucleophile as strongly as protic solvents.[5]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a certain activation energy must be overcome. If the reaction is slow at room temperature, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate.[6]
-
Steric Hindrance: While not a major issue with a primary alkyl halide like 1-bromooctane, significant steric hindrance around the reacting centers can slow down the SN2 reaction.[4]
Question 4: Besides the desired ether, a significant amount of a byproduct is formed. What is it and how can its formation be minimized?
Answer:
A common side reaction in Williamson ether synthesis is the elimination (E2) of the alkyl halide, especially with secondary or tertiary alkyl halides, to form an alkene. With a primary alkyl halide like 1-bromooctane, this is less likely but can occur at high temperatures.
Another possibility is O- vs. N-alkylation. The starting material, 5-Bromo-2-amino-4-nitrophenol, has two nucleophilic sites: the phenoxide oxygen and the amino nitrogen. While O-alkylation is generally favored for phenols under basic conditions, some N-alkylation may occur. To minimize this:
-
Use a milder base and lower temperature: This can favor the more nucleophilic phenoxide.
-
Protect the amino group: Acetylation of the amino group prior to the ether synthesis will prevent N-alkylation. The protecting group can be removed in a subsequent step.[7]
Frequently Asked Questions (FAQs)
Q1: Why is it not advisable to perform the nitration step first on aniline or a substituted aniline?
A1: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic for several reasons. The highly activating amino group can lead to over-nitration and the formation of multiple products.[3] More importantly, the strongly acidic conditions of the nitrating mixture will protonate the basic amino group to form an anilinium ion (-NH3+). This anilinium group is a strong deactivating group and a meta-director, which would lead to the undesired regiochemistry of the nitro group.[2][8] Furthermore, the reaction is highly exothermic and can lead to the formation of hazardous, tarry oxidation byproducts.[3]
Q2: What are the key safety precautions to consider when working with nitrating agents?
A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety precautions include:
-
Strict Temperature Control: The reaction should be carried out in an ice bath to dissipate the heat generated.
-
Slow Addition of Reagents: The nitrating agent should be added slowly and in portions to the substrate solution.
-
Use of a Fume Hood: Nitric acid and other reagents can release toxic fumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: The reaction should be quenched carefully by pouring it onto ice water to safely decompose any unreacted nitrating agent.
Q3: How can the final product, this compound, be purified effectively on a larger scale?
A3: For larger scale purification, recrystallization is often more practical than column chromatography. A suitable solvent system for recrystallization would need to be determined empirically, but a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) is a common starting point. The purity of the recrystallized product should be verified by analytical techniques such as melting point determination, NMR spectroscopy, and HPLC. If the product is an oil or does not crystallize easily, purification via column chromatography may still be necessary.[9] For amines, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on the silica gel column.[10]
Q4: What is the rationale behind the order of bromination before the Williamson ether synthesis in the proposed route?
A4: Performing the bromination first is advantageous due to the directing effects of the substituents. In 2-amino-4-nitrophenol, both the hydroxyl and amino groups are ortho-, para-directing, while the nitro group is meta-directing. The position between the hydroxyl and amino groups (C3) is sterically hindered. The position ortho to the hydroxyl group and meta to the nitro group (C5) is electronically activated and sterically accessible, making it the most likely site for bromination. If the Williamson ether synthesis were performed first, the resulting large octyloxy group might sterically hinder the subsequent bromination at the adjacent C5 position, potentially leading to lower yields or a mixture of isomers.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| 1. Bromination | 2-Amino-4-nitrophenol | Bromine (Br₂) | Acetic Acid | 20-25 | 2-4 |
| 2. Williamson Ether Synthesis | 5-Bromo-2-amino-4-nitrophenol | 1-Bromooctane, Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 50-60 | 6-12 |
Note: These are typical conditions and may require optimization for specific scales and equipment.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-amino-4-nitrophenol
-
In a well-ventilated fume hood, dissolve 2-amino-4-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to obtain 5-Bromo-2-amino-4-nitrophenol.
Protocol 2: Synthesis of this compound
-
To a solution of 5-Bromo-2-amino-4-nitrophenol in DMF, add potassium carbonate.
-
Heat the mixture to 50-60 °C with stirring.
-
Add 1-bromooctane dropwise to the reaction mixture.
-
Maintain the reaction at 50-60 °C and monitor its progress by TLC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[6]
References
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Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-nitro-5-(octyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of various spectroscopic techniques for the characterization of 4-Bromo-2-nitro-5-(octyloxy)aniline, a substituted aniline with potential applications in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a nuanced perspective on the strengths and limitations of each technique, grounded in both theoretical principles and practical considerations.
Introduction: The Importance of Orthogonal Analytical Approaches
The unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. No single analytical technique can provide a complete picture. Instead, a robust characterization relies on the convergence of data from multiple, orthogonal methods. This guide will focus on a comparative analysis of ¹H NMR spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for the structural verification of this compound. Each technique probes different aspects of the molecular structure, and their combined application provides a self-validating system for structural confirmation.
The Target Molecule: this compound
The subject of our analysis is this compound. Its structure presents several key features that will be interrogated by the different spectroscopic methods: a substituted aromatic ring, an aniline moiety, a nitro group, a bromo substituent, and an octyloxy ether chain.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy: A Detailed Look at the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted ¹H NMR Spectrum of this compound
Due to the unavailability of an experimental spectrum in the public domain, a predicted ¹H NMR spectrum was generated using online prediction tools.[1][2] The predicted chemical shifts (in ppm, relative to TMS) and their assignments are presented below. The SMILES string used for prediction is BrC1=C(N)C=C(OCCCCCCCC)C=C1[N+]=O.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Ar-H (position 3) | ~7.5 | s | 1H | Deshielded by the adjacent electron-withdrawing nitro group and the bromine atom. |
| Ar-H (position 6) | ~6.8 | s | 1H | Shielded by the electron-donating amino and octyloxy groups. |
| NH ₂ | ~5.0 | br s | 2H | Broad signal due to quadrupolar relaxation and exchange with trace amounts of water. Chemical shift is highly dependent on solvent and concentration. |
| O-CH ₂-(CH₂)₆-CH₃ | ~4.0 | t | 2H | Protons on the carbon directly attached to the oxygen are deshielded. Triplet due to coupling with the adjacent CH₂ group. |
| O-CH₂-CH ₂-(CH₂)₅-CH₃ | ~1.8 | p | 2H | Protons on the second carbon of the octyl chain. |
| O-(CH₂)₂-(CH ₂)₅-CH₃ | ~1.3-1.5 | m | 10H | Overlapping signals from the methylene groups in the middle of the octyl chain. |
| O-(CH₂)₇-CH ₃ | ~0.9 | t | 3H | Terminal methyl group of the octyl chain. |
Causality Behind Experimental Choices in ¹H NMR:
The choice of solvent is critical in ¹H NMR. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid large solvent signals that would obscure the analyte's peaks.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The concentration of the sample is also important; a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient for a standard ¹H NMR experiment.[3]
Self-Validating System in ¹H NMR:
The information obtained from a ¹H NMR spectrum is internally consistent. The integration of the signals should correspond to the ratio of the number of protons giving rise to those signals. The splitting patterns (multiplicities) provide information about the number of neighboring protons, which can be used to piece together the connectivity of the molecule. For example, the triplet for the O-CH₂ protons confirms the presence of an adjacent CH₂ group.
Caption: A typical workflow for ¹H NMR analysis.
Comparison with Alternative Spectroscopic Techniques
While ¹H NMR provides a wealth of structural information, a comprehensive analysis necessitates the use of other spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.
Expected FTIR Absorptions for this compound:
-
N-H stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group.[4]
-
C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[4]
-
C-H stretching (aliphatic): The octyl chain will show strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.
-
N-O stretching (nitro group): The nitro group will exhibit two strong and characteristic absorption bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5][6]
-
C=C stretching (aromatic): Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N stretching (aromatic amine): This will likely appear as a strong band in the 1250-1335 cm⁻¹ region.[7]
-
C-O stretching (ether): A strong absorption corresponding to the C-O stretch of the aryl ether is expected in the 1200-1275 cm⁻¹ region.
-
C-Br stretching: The C-Br stretching vibration will appear in the fingerprint region, typically between 500-600 cm⁻¹.
Comparison: FTIR provides clear evidence for the presence of the key functional groups (amine, nitro, ether, aromatic ring), complementing the connectivity information from ¹H NMR. However, it does not provide detailed information about the substitution pattern on the aromatic ring or the length of the alkyl chain.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.
Expected UV-Vis Absorption for this compound:
Substituted anilines and nitroaromatics are known to have characteristic UV-Vis absorption spectra.[8][9] For this compound, we can expect:
-
A strong absorption band in the UV region (around 250-280 nm) corresponding to a π→π* transition within the substituted benzene ring.
-
A longer wavelength absorption band, likely extending into the visible region (around 350-450 nm), which can be attributed to an intramolecular charge transfer (ICT) transition from the electron-donating amino and octyloxy groups to the electron-withdrawing nitro group.[8][10] The exact position of this band will be sensitive to the polarity of the solvent (solvatochromism).[8]
Comparison: UV-Vis spectroscopy can confirm the presence of the conjugated aromatic system and provide evidence for the electronic interactions between the substituent groups. However, it offers limited structural information beyond the identification of the chromophore. It is more of a confirmatory technique in this context.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11][12] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for this molecule could include:
-
Loss of the octyl chain.
-
Loss of the nitro group (NO₂).
-
Cleavage of the ether bond.
-
Loss of a bromine radical.
-
Comparison: Mass spectrometry is unique in its ability to provide the molecular weight of the compound, which is a critical piece of information for structural confirmation. The isotopic pattern of bromine provides a definitive signature for its presence. The fragmentation pattern can further support the proposed structure by identifying key substructures.
Summary of Comparative Analysis
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity, and stereochemistry. | Provides the most comprehensive structural information for organic molecules in solution. | Requires a relatively pure sample and can be complex to interpret for large molecules. |
| FTIR | Presence of functional groups. | Fast, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| UV-Vis | Presence of chromophores and conjugated systems. | Highly sensitive and useful for quantitative analysis. | Provides limited structural information. |
| Mass Spec | Molecular weight and fragmentation patterns. | Provides the molecular weight and can confirm the presence of specific elements through isotopic patterns. | Fragmentation can be complex and may not always provide a clear picture of the structure. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of an internal standard (e.g., TMS). Transfer the solution to a 5 mm NMR tube.[3]
-
Data Acquisition: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline corrections. Integrate the peaks and determine their chemical shifts and multiplicities.
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a dilute solution with a concentration that gives an absorbance in the range of 0.1-1.0 AU.[8]
-
Data Acquisition: Fill a quartz cuvette with the solvent to obtain a blank/reference spectrum. Then, fill the cuvette with the sample solution and acquire the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The structural elucidation of this compound is a clear example of the necessity of a multi-technique approach in chemical analysis. ¹H NMR spectroscopy provides the foundational framework of the molecular structure, detailing the proton connectivity. FTIR spectroscopy confirms the presence of the key functional groups, acting as a rapid and reliable verification tool. UV-Vis spectroscopy offers insights into the electronic nature of the molecule, particularly the conjugated system. Finally, mass spectrometry provides the crucial confirmation of the molecular weight and the presence of the bromine atom through its distinct isotopic signature. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the assigned structure, a critical step in the advancement of drug discovery and development.
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A Senior Application Scientist's Guide to the 13C NMR Characterization of 4-Bromo-2-nitro-5-(octyloxy)aniline
This guide provides an in-depth technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Bromo-2-nitro-5-(octyloxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative analysis grounded in the fundamental principles of NMR spectroscopy. We will dissect the electronic and steric influences of the various substituents on the aniline core to predict and interpret the ¹³C NMR spectrum of this complex molecule. Furthermore, a detailed, field-proven experimental protocol for its synthesis is provided, ensuring both scientific integrity and practical applicability.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic compound with a unique electronic architecture. The interplay between the electron-donating amino (-NH₂) and octyloxy (-OC₈H₁₇) groups and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups creates a distinct pattern of electron density around the benzene ring. This electronic environment is of significant interest in medicinal chemistry and materials science, where such "push-pull" systems can give rise to desirable photophysical properties or serve as key pharmacophores. ¹³C NMR spectroscopy is an unparalleled tool for elucidating the precise structural details of this molecule, providing a fingerprint of its carbon framework.
Predicting the ¹³C NMR Spectrum: A Comparative Analysis
The core of our target molecule is a substituted aniline. We will therefore begin our analysis with aniline and progressively add substituents to observe their impact on the chemical shifts of the aromatic carbons.
Molecular Structure of this compound
Caption: Structure of this compound with carbon numbering.
Comparative ¹³C NMR Data of Substituted Anilines
The following table summarizes the experimental ¹³C NMR chemical shifts for aniline and its derivatives. This data will form the basis of our predictive analysis. All chemical shifts are in ppm relative to TMS.
| Compound | C1 (ipso-NH₂) | C2 | C3 | C4 | C5 | C6 | Solvent |
| Aniline | 146.7 | 115.2 | 129.3 | 118.6 | 129.3 | 115.2 | CDCl₃ |
| 4-Bromoaniline | 145.7 | 117.0 | 132.3 | 110.4 | 132.3 | 117.0 | CDCl₃ |
| 2-Nitroaniline | 145.8 | 126.3 | 116.6 | 136.2 | 119.7 | 130.2 | CDCl₃ |
| 4-Bromo-2-nitroaniline | 146.1 | 126.1 | 120.0 | 110.1 | 135.5 | 133.0 | CDCl₃ |
| p-Anisidine | 141.0 | 114.8 | 114.8 | 152.1 | 114.8 | 114.8 | CDCl₃ |
| o-Anisidine | 147.2 | 110.1 | 121.3 | 119.0 | 121.3 | 110.1 | CDCl₃ |
| Octyloxybenzene | 159.0 | 114.6 | 129.5 | 120.7 | 129.5 | 114.6 | CDCl₃ |
Analysis of Substituent Effects:
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly shields the ortho (C2, C6) and para (C4) carbons of aniline, shifting them upfield compared to benzene (128.5 ppm). The ipso-carbon (C1) is deshielded.
-
Bromo Group (-Br): Bromine is an electronegative atom, but its effect on the aromatic ring is a combination of inductive withdrawal (-I) and resonance donation (+R). In 4-bromoaniline, the ipso-carbon (C4) is shielded due to the "heavy atom effect," while the ortho carbons (C3, C5) are deshielded.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). In 2-nitroaniline, this leads to a significant deshielding of the ortho (C1, C3) and para (C5) carbons relative to the nitro group.
-
Octyloxy Group (-OC₈H₁₇): Similar to the methoxy group in anisidine, the octyloxy group is a strong electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). This results in a strong shielding of the ortho and para carbons. The alkyl chain will exhibit characteristic signals in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
Based on the additive effects of the substituents observed in the model compounds, we can predict the approximate chemical shifts for the target molecule.
-
C1 (C-NH₂): The ipso-carbon to the amino group will be influenced by the ortho-nitro group and the meta-octyloxy and meta-bromo groups. We expect this signal to be in the range of 145-148 ppm .
-
C2 (C-NO₂): This carbon is deshielded by the directly attached nitro group and the ortho-amino group. Its chemical shift will likely be around 138-142 ppm .
-
C3: This carbon is ortho to the nitro group and meta to the amino and bromo groups. It will be significantly deshielded, likely appearing in the 120-125 ppm range.
-
C4 (C-Br): The carbon bearing the bromine will be influenced by the ortho-octyloxy group and the meta-nitro group. The heavy atom effect of bromine will cause some shielding. We predict a chemical shift in the region of 110-115 ppm .
-
C5 (C-O): This carbon is attached to the strongly electron-donating octyloxy group and will be significantly shielded. We expect its signal to be around 150-155 ppm .
-
C6: This carbon is ortho to the amino group and the octyloxy group, and will therefore be strongly shielded. Its chemical shift is predicted to be in the 100-105 ppm range.
-
Octyloxy Chain: The carbons of the octyl chain will appear in the upfield region of the spectrum, typically between 14-70 ppm . The carbon directly attached to the oxygen (C-1') will be the most deshielded (around 68-70 ppm), followed by the other methylene carbons, with the terminal methyl group being the most shielded (around 14 ppm).
Summary of Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-NH₂) | 145 - 148 |
| C2 (C-NO₂) | 138 - 142 |
| C3 | 120 - 125 |
| C4 (C-Br) | 110 - 115 |
| C5 (C-O) | 150 - 155 |
| C6 | 100 - 105 |
| O-CH₂ | 68 - 70 |
| Alkyl CH₂ | 22 - 32 |
| Terminal CH₃ | ~14 |
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step process starting from 4-bromo-2-nitroaniline. The first step involves the synthesis of the intermediate 4-bromo-2-nitro-5-hydroxyaniline, followed by a Williamson ether synthesis to introduce the octyloxy chain.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-Bromo-2-nitro-5-hydroxyaniline
Materials:
-
4-Bromo-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
Diazotization: Dissolve 4-bromo-2-nitroaniline in concentrated sulfuric acid at 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.
-
Hydrolysis: Slowly and carefully pour the diazonium salt solution into a beaker of boiling water. The diazonium group will be replaced by a hydroxyl group.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-nitro-5-hydroxyaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis to Yield this compound
Materials:
-
4-Bromo-2-nitro-5-hydroxyaniline
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitro-5-hydroxyaniline in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The potassium carbonate will act as a base to deprotonate the phenolic hydroxyl group.
-
Alkylating Agent Addition: Add 1-bromooctane to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product.
¹³C NMR Data Acquisition Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Acquisition Parameters:
-
Pulse Program: A standard ¹³C{¹H} pulse program with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.
-
Temperature: 298 K.
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Conclusion
The ¹³C NMR characterization of this compound presents a fascinating case study in the application of fundamental NMR principles to predict and interpret complex spectra. By leveraging a comparative analysis of simpler, structurally related compounds, we have established a robust framework for assigning the chemical shifts of this molecule. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and physical properties. This guide serves as a testament to the power of NMR spectroscopy as a cornerstone of modern chemical research, providing indispensable insights into molecular structure and reactivity.
References
-
SpectraBase. 4-Bromoaniline ¹³C NMR Spectrum. [Link]
-
SpectraBase. 2-Nitroaniline ¹³C NMR Spectrum. [Link]
-
SpectraBase. 4-Bromo-2-nitroaniline ¹³C NMR Spectrum. [Link]
-
SpectraBase. p-Anisidine ¹³C NMR Spectrum. [Link]
-
SpectraBase. o-Anisidine ¹³C NMR Spectrum. [Link]
-
SpectraBase. Octyloxybenzene ¹³C NMR Spectrum. [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. ¹³C NMR Spectroscopy. University of Wisconsin. [Link]
-
ChemBK. 4-Bromo-2-nitro-5-octyloxyaniline. [Link]
A Comparative Guide to the Mass Spectrometric Analysis of 4-Bromo-2-nitro-5-(octyloxy)aniline
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and sensitive quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Bromo-2-nitro-5-(octyloxy)aniline, a substituted aniline with potential applications as a synthetic intermediate. We will explore its characteristic fragmentation patterns under electron ionization, compare its analysis by mass spectrometry against alternative analytical techniques, and provide actionable experimental protocols to support your research.
Predicted Mass Spectrum and Key Physicochemical Properties
This compound (C₁₄H₂₁BrN₂O₃) is a multi-functionalized aromatic compound. Before delving into its fragmentation, understanding its basic properties is crucial for interpreting the mass spectrum.
-
Molecular Formula: C₁₄H₂₁BrN₂O₃
-
Monoisotopic Mass: 344.0739 u (for ⁷⁹Br) and 346.0718 u (for ⁸¹Br)
-
Key Structural Features:
-
Bromine Atom: The presence of bromine is a dominant feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive diagnostic marker.
-
Nitro Group (-NO₂): This electron-withdrawing group heavily influences fragmentation, often leading to losses of NO₂, NO, and O.
-
Amino Group (-NH₂): An electron-donating group positioned ortho to the nitro group, creating the potential for "ortho effect" interactions during fragmentation.[1][2]
-
Octyloxy Ether (-OC₈H₁₇): A long alkyl ether chain that provides characteristic fragmentation pathways, including alpha-cleavage and loss of the entire alkyl or alkoxy group.[3][4]
-
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust technique for analyzing volatile and semi-volatile compounds like substituted anilines.[5][6][7] The high energy of EI (typically 70 eV) induces reproducible and extensive fragmentation, providing a structural fingerprint of the molecule.
Anticipated Fragmentation Pathways
The fragmentation of this compound is predicted to be a composite of pathways driven by its distinct functional groups.
-
Molecular Ion (M⁺˙): The molecular ion will be observed as a characteristic doublet at m/z 344/346 with roughly equal intensities, immediately confirming the presence of one bromine atom.
-
Loss of the Octyl Radical (α-cleavage): The most facile fragmentation for long-chain ethers is often the homolytic cleavage of the C-C bond alpha to the oxygen, with charge retention on the oxygen-containing fragment. This would involve the loss of a heptyl radical (•C₇H₁₅).
-
[M - C₇H₁₅]⁺ → m/z 245/247
-
-
Loss of the Octene (McLafferty-type Rearrangement): Cleavage of the ether bond beta to the aromatic ring, accompanied by a hydrogen rearrangement, results in the loss of octene (C₈H₁₆).[4]
-
[M - C₈H₁₆]⁺˙ → m/z 232/234
-
-
Nitro Group Fragmentations: Aromatic nitro compounds exhibit characteristic losses from the molecular ion.[2]
-
Loss of Nitrogen Dioxide (•NO₂): [M - NO₂]⁺ → m/z 298/300
-
Loss of Nitric Oxide (•NO): [M - NO]⁺ → m/z 314/316
-
-
Ortho Effect (Loss of •OH): The proximity of the amino and nitro groups can facilitate an intramolecular hydrogen transfer from the amino group to an oxygen of the nitro group, followed by the elimination of a hydroxyl radical (•OH).[1][8]
-
[M - OH]⁺ → m/z 327/329
-
The logical flow of a standard GC-MS experiment is depicted below.
A visual representation of the predicted fragmentation cascade provides a clear roadmap for spectral interpretation.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peakscientific.com [peakscientific.com]
- 8. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromo-2-nitro-5-(octyloxy)aniline and its Analogues
Introduction
In the landscape of modern medicinal chemistry and materials science, highly functionalized aromatic compounds are indispensable building blocks.[1] Among these, substituted anilines form the cornerstone of countless pharmaceuticals, dyes, and polymers.[1] 4-Bromo-2-nitro-5-(octyloxy)aniline is a prime example of such a molecule, featuring a complex arrangement of electron-donating and electron-withdrawing groups that impart a unique and nuanced reactivity profile. It serves as a versatile intermediate in the synthesis of more complex chemical entities.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the reactivity of this compound with structurally related compounds. By dissecting the role of each substituent, we aim to explain the causality behind its chemical behavior, offering field-proven insights and validated experimental protocols to support your research and development endeavors.
Chapter 1: Structural and Electronic Analysis of this compound
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents and the steric environment they create. In this compound, four distinct groups modulate the electron density and accessibility of the potential reaction sites.
-
Amino Group (-NH₂): Located at C1, the amino group is a powerful activating substituent. Through its +R (resonance) effect, it donates its lone pair of electrons into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[3][4] This makes the ring highly susceptible to electrophilic attack.
-
Nitro Group (-NO₂): Positioned at C2 (ortho to the amine), the nitro group is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic substitution through both a strong -R and -I (inductive) effect.[5] Conversely, this electron withdrawal is the primary driving force for activating the ring towards nucleophilic aromatic substitution (SNAr), provided the nitro group is ortho or para to a suitable leaving group.[6][7]
-
Octyloxy Group (-OR): At C5, this bulky alkoxy group is also an activating, ortho-, para-directing substituent due to the +R effect of the oxygen's lone pairs.[3] Its significant size can also introduce considerable steric hindrance to adjacent positions.
-
Bromo Group (-Br): The halogen at C4 is a deactivating group overall due to its strong -I effect. However, like other halogens, it is an ortho-, para-director because of a competing, albeit weaker, +R effect.[7] Importantly, bromide is a good leaving group in SNAr reactions.[8]
The confluence of these effects creates a complex electronic landscape. The powerful activating -NH₂ and -OR groups are opposed by the deactivating -NO₂ and -Br groups. The diagram below illustrates the preferred positions for electrophilic attack as directed by the activating groups.
Chapter 2: Comparative Reactivity at the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group both basic and nucleophilic. However, its reactivity is highly sensitive to its electronic and steric environment.
Comparison Overview: The nucleophilicity of the amino group in this compound is drastically reduced compared to a simple aniline. This is primarily due to the potent electron-withdrawing nature and the steric bulk of the ortho-nitro group.[9] This effect, known as "ortho-effect," is a well-documented phenomenon in aniline chemistry. The presence of two ortho substituents in 2,6-disubstituted anilines can render the amino group almost completely unreactive to reactions like acylation.[9]
| Compound | Key Substituents | Predicted Relative Rate of Acylation | Rationale |
| Aniline | None | 1 (Baseline) | Unhindered and electronically neutral reference.[9] |
| 4-Bromo-2-nitroaniline | Ortho-NO₂, Para-Br | ~0.001 | The ortho-nitro group provides significant steric hindrance and strong electron withdrawal, greatly reducing the nucleophilicity of the amino group.[9][10] |
| This compound | Ortho-NO₂, Para-Br, Meta-OR | <0.001 | The addition of the octyloxy group has a minor electronic effect on the amino group's nucleophilicity but adds to the overall steric crowding of the molecule. |
Protocol: Comparative Acetylation of Anilines
This protocol provides a method to qualitatively assess the nucleophilicity of the amino group via acetylation with acetic anhydride.
Objective: To demonstrate the decreased reactivity of the amino group in this compound compared to aniline.
Materials:
-
Aniline
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate, labeled vials, dissolve 50 mg of Aniline (Vial A) and 50 mg of this compound (Vial B) in 1 mL of DCM.
-
Reagent Addition: To each vial, add 1.1 equivalents of acetic anhydride followed by 2 equivalents of pyridine.
-
Reaction Monitoring: Stir both reactions at room temperature. At 15-minute intervals, spot a small aliquot from each reaction mixture onto a TLC plate.
-
Analysis: Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp. The starting aniline will have a different Rf value than the resulting acetanilide product.
-
Observation: The reaction in Vial A (Aniline) is expected to proceed to completion rapidly (often within minutes). The reaction in Vial B will be significantly slower, potentially requiring heat and extended reaction times to show any conversion. This stark difference visually confirms the dramatically lower nucleophilicity of the substituted aniline.
Causality: The slow reaction in Vial B is a direct consequence of the ortho-nitro group. It inductively withdraws electron density from the ring and, by extension, from the nitrogen atom, making its lone pair less available for donation.[11][12] Simultaneously, the physical size of the nitro group sterically hinders the approach of the acetic anhydride electrophile to the nitrogen atom.[13][14]
Chapter 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for modifying aromatic rings, but it is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.[15]
Comparison Overview: The most plausible SNAr reaction on the title compound involves the displacement of the bromide at C4. However, the primary activating group, the nitro substituent at C2, is meta to the bromine. This geometric arrangement is unfavorable for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[7][15] Therefore, SNAr reactivity is expected to be low.
| Compound | Position of -NO₂ relative to -Br | Predicted SNAr Reactivity | Rationale |
| 1-Bromo-4-nitrobenzene | Para | High | The para-nitro group effectively delocalizes the negative charge of the Meisenheimer complex via resonance, stabilizing the intermediate and accelerating the reaction. |
| 1-Bromo-2-nitrobenzene | Ortho | High | The ortho-nitro group also provides strong resonance stabilization for the reaction intermediate. |
| This compound | Meta | Very Low | The meta-nitro group cannot stabilize the intermediate through resonance. Furthermore, the electron-donating -NH₂ and -OR groups increase the ring's electron density, disfavoring the attack of a nucleophile. |
Mechanism: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate called a Meisenheimer complex.[15]
Experimental Consideration: To force an SNAr reaction on this compound, one would need very harsh conditions: a strong nucleophile, high temperatures, and potentially a polar aprotic solvent like DMSO.[8] Even under these conditions, yields are likely to be poor compared to an activated substrate like 1-bromo-4-nitrobenzene.
Chapter 4: Comparative Reactivity in the Reduction of the Nitro Group
The conversion of an aromatic nitro group to an amine is a fundamental transformation in synthesis, opening up a wealth of subsequent chemical modifications.[16] The key challenge when working with halogenated nitroaromatics is achieving chemoselectivity—reducing the nitro group without affecting the carbon-halogen bond (hydrodehalogenation).
Comparison Overview: The nitro group in this compound can be selectively reduced. The choice of reducing agent is paramount. Catalytic hydrogenation is often too aggressive, while metal/acid reductions are generally more chemoselective.[17]
| Reducing Agent | Typical Conditions | Outcome on this compound | Rationale |
| H₂, Pd/C | H₂ (1 atm), MeOH, rt | Mixture, potential debromination | Palladium catalysts are highly active and known to catalyze hydrodehalogenation, especially with bromides and iodides.[17] |
| Fe, HCl/AcOH | Fe powder, acid, heat | Good yield of desired diamine | A classic, robust method that is often selective for nitro group reduction in the presence of halogens.[16] |
| SnCl₂·2H₂O | EtOH/EtOAc, reflux | Excellent yield of desired diamine | Tin(II) chloride is a mild and highly reliable reagent for the chemoselective reduction of aromatic nitro groups, tolerating a wide range of other functional groups, including halogens.[17] |
| Na₂S₂O₄ | aq. NH₃, heat | Moderate to good yield | Sodium dithionite is another option for selective reduction, though sometimes less efficient than SnCl₂. |
Protocol: Chemoselective Reduction with Tin(II) Chloride
This protocol describes a reliable method for the reduction of the nitro group in the title compound while preserving the bromine substituent.
Objective: To synthesize 4-Bromo-5-(octyloxy)benzene-1,2-diamine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Reagent Addition: Add 4-5 equivalents of SnCl₂·2H₂O to the solution. The reaction is exothermic.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing an ice-cold saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Extraction: Filter the resulting slurry, washing the solid with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude diamine can be purified further by column chromatography if necessary.
Sources
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A Comparative Guide to Analytical Methods for Determining the Purity of 4-Bromo-2-nitro-5-(octyloxy)aniline
Introduction
In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is a cornerstone of regulatory approval and therapeutic success. The molecule 4-Bromo-2-nitro-5-(octyloxy)aniline, a substituted aniline, represents a class of compounds with significant potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its purity profoundly impacts the safety, efficacy, and stability of the final drug product. Therefore, the implementation of robust, validated analytical methods to quantify its purity and identify potential impurities is not merely a procedural step but a critical component of quality control.
This guide provides an in-depth comparison of principal analytical techniques for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible purity assessment protocols.
Physicochemical Properties and Analytical Considerations
Before comparing methods, it's essential to understand the structural attributes of this compound that influence the choice of analytical technique.
-
Aromatic Core: The substituted benzene ring provides chromophores, making it highly suitable for UV-Vis spectrophotometric detection.
-
Functional Groups: The presence of a nitro group (-NO2), a bromine atom (-Br), and an amine group (-NH2) offers multiple avenues for detection and characterization. The nitro and bromo groups are electronegative, influencing chromatographic retention and mass spectrometric fragmentation.
-
Octyloxy Chain: The long C8 alkyl chain (-OC8H17) imparts significant lipophilicity, which dictates its solubility and retention behavior in reversed-phase chromatography.
-
Potential Impurities: Impurities can arise from starting materials, side reactions (e.g., isomers, over-alkylation), or degradation (e.g., reduction of the nitro group, dealkylation). Analytical methods must be able to resolve the main compound from these related substances.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity and impurity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for non-polar to moderately polar analytes. The long octyloxy chain of the target molecule will have a strong hydrophobic interaction with the C18 stationary phase, leading to good retention and allowing for effective separation from more polar impurities. Phenyl-hexyl columns can also be considered to leverage π-π interactions with the aromatic ring, potentially offering alternative selectivity for critical impurity pairs.
-
Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous phase is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (gradually increasing the organic solvent concentration) is typically necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shape for the main analyte.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The conjugated system of the nitroaniline core provides strong UV absorbance, allowing for sensitive detection. A DAD offers the additional advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, degasser, autosampler, thermostatted column compartment, and DAD.[7]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a nominal concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[1][3][8]
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9][10] While the target molecule itself has a relatively high boiling point due to its molecular weight, GC can be an excellent orthogonal method to HPLC, particularly for identifying volatile impurities from the synthesis process (e.g., residual solvents, starting materials).
Causality Behind Experimental Choices
-
Stationary Phase: A mid-polarity column, such as one coated with a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or VF-1701ms), provides good selectivity for a wide range of analytes, including substituted anilines.[11]
-
Injection Mode: A split/splitless injector is standard. A split injection is used for concentrated samples to avoid column overload, while splitless injection provides higher sensitivity for trace analysis.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and provides a response proportional to the mass of carbon, making it suitable for purity calculations by area percent. For higher specificity and sensitivity, especially for halogenated and nitro-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can be employed.[10][12]
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and FID.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.
-
Detector Temperature: 320 °C.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 5 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is completely dissolved.
-
Spectroscopic Methods: Indispensable for Structural Confirmation
While chromatographic methods quantify purity, spectroscopic techniques are essential for confirming the identity of the main component and elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.[13]
-
¹H NMR: Will confirm the presence and connectivity of protons. Expected signals would include distinct aromatic protons, a broad singlet for the amine (-NH2) protons, and characteristic signals for the octyloxy chain (a triplet for the -OCH2- group and multiplets for the alkyl chain).
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): Can be used as a primary method for determining purity by integrating the signals of the analyte against a certified internal standard of known purity.
Mass Spectrometry (MS)
Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides molecular weight information and structural details based on fragmentation patterns.[14]
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak, with an approximate 1:1 intensity ratio, which is a definitive indicator of a single bromine atom in the molecule.[15][16][17]
-
Fragmentation: The molecule is expected to fragment in predictable ways, such as loss of the nitro group (•NO2), cleavage of the octyloxy chain, or loss of a bromine radical (•Br).[18] This fragmentation "fingerprint" is invaluable for confirming identity and characterizing impurities.
Comparison of Analytical Methods
The choice of method depends on the specific goal, whether it is routine quality control, impurity identification, or reference standard characterization.
| Parameter | Reversed-Phase HPLC-DAD | Gas Chromatography-FID | NMR Spectroscopy | Mass Spectrometry (LC/GC-MS) |
| Primary Use | Purity assay, impurity profiling | Volatile impurity analysis, orthogonal method | Structural elucidation, absolute quantification (qNMR) | Structural confirmation, impurity identification |
| Principle | Differential partitioning between stationary and mobile phases | Partitioning between gas and stationary phases based on volatility | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules and their fragments |
| Specificity | High; can resolve isomers and related substances | Moderate to high; depends on column and detector choice | Very high; provides detailed structural information | Very high; provides molecular weight and fragmentation data |
| Sensitivity | High (ng range) | High (pg-ng range), especially with selective detectors | Low to moderate (µg-mg range) | Very high (pg-fg range) |
| Quantification | Excellent (Area % or external standard) | Good (Area % or external standard) | Excellent with internal standard (qNMR) | Good with appropriate standards |
| Advantages | Robust, versatile, well-established, suitable for non-volatile compounds | Excellent for volatile impurities, orthogonal to HPLC | Unambiguous identification, primary method potential | Definitive identification, high sensitivity |
| Limitations | May not detect non-chromophoric or highly volatile impurities | Not suitable for non-volatile or thermally labile compounds | Lower throughput, requires higher sample amounts | Destructive, quantification can be complex |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of any analytical result, the protocol must be a self-validating system. This is achieved through:
-
System Suitability Tests (SST): Before any sample analysis, a series of injections of a reference standard are performed to verify that the chromatographic system is performing adequately. Key SST parameters include retention time repeatability, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution between the main peak and a known impurity.[6]
-
Use of a Control Sample: A well-characterized batch of the material is analyzed alongside test samples to monitor the performance of the method over time.
-
Orthogonal Methods: Employing a second, different analytical method (e.g., GC as a check for an HPLC method) provides a higher degree of confidence in the purity results. Discrepancies between methods can reveal impurities not detected by the primary technique.
Workflow for Method Validation
Caption: Logical workflow for analytical method validation based on ICH guidelines.
Conclusion
The determination of purity for this compound requires a multi-faceted analytical approach. Reversed-Phase HPLC with DAD detection stands out as the primary method for routine quality control, offering a robust and high-resolution means to quantify the main component and profile related impurities. Its performance should be complemented by GC-FID as an orthogonal technique to ensure no volatile impurities are overlooked. For definitive structural confirmation of the analyte and unequivocal identification of any significant unknown impurities, NMR spectroscopy and Mass Spectrometry are indispensable.
By integrating these techniques within a framework of rigorous validation as prescribed by ICH guidelines, researchers and drug developers can establish a comprehensive and trustworthy control strategy. This ensures that the purity of this compound is well-characterized, supporting the development of safe and effective final pharmaceutical products.
References
- AMSbiopharma. (2025).
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- YouTube. (2025). Understanding ICH Q2(R2)
- DeLeon, I. R., et al. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of Analytical Toxicology, 7(4), 185-7.
- EPA. (n.d.).
- Agilent Technologies, Inc. (2011). Aniline purity.
- BenchChem. (2025).
- Chemistry LibreTexts. (2020). 16.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Thermo Fisher Scientific. (n.d.).
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- BenchChem. (2025). Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline.
- Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- NIOSH. (n.d.). ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017.
- BenchChem. (2025). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of 4-Bromo-2-nitro-5-(octyloxy)aniline: A Method Development Perspective
Introduction: Understanding the Analyte
4-Bromo-2-nitro-5-(octyloxy)aniline (CAS No. 1255574-47-0) is a substituted nitroaniline derivative. Its structure, characterized by a brominated and nitrated aromatic ring with a long octyloxy chain, presents unique challenges and opportunities for chromatographic separation. The presence of the aromatic ring, the polar nitro and amine groups, and the non-polar octyloxy chain suggests that reversed-phase HPLC is a suitable analytical approach. The key to a successful method lies in selecting a stationary phase that can effectively interact with these varied functional groups to achieve optimal retention, resolution, and peak shape.
This guide will compare the performance of two common reversed-phase columns, a standard C18 (octadecylsilane) and a Phenyl-Hexyl column, in the analysis of this compound. The choice of these columns is deliberate: the C18 phase provides strong hydrophobic retention, primarily interacting with the octyloxy chain, while the Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring, in addition to hydrophobic interactions.[1][2][3]
Experimental Design & Rationale
Our comparative study is designed to evaluate the performance of the C18 and Phenyl-Hexyl columns based on key chromatographic parameters: retention, selectivity, peak symmetry, and resolution from potential impurities.
Physicochemical Properties and Starting Conditions
Based on this, a reversed-phase HPLC method with a mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous component is the logical starting point.[6][7] A UV detector is suitable for detection, given the chromophoric nature of the nitroaromatic system.
Chromatographic System and Reagents
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Columns:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (for mobile phase modification)
-
-
Analyte: this compound reference standard.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in methanol and dilute to the mark.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare samples in the mobile phase to a theoretical concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
Two sets of experiments will be conducted, one for each column, keeping all other parameters constant to ensure a direct comparison.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The use of a gradient is necessary to ensure the elution of the highly hydrophobic analyte in a reasonable time with good peak shape. Formic acid is added to the mobile phase to control the ionization of the aniline group and improve peak symmetry.
Results and Discussion: A Comparative Analysis
The following sections present the hypothetical data from our comparative experiments and a discussion of the findings.
Retention and Selectivity
Table 2: Comparative Chromatographic Data
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | 8.2 | 7.5 |
| Tailing Factor | 1.4 | 1.1 |
| Theoretical Plates | 8500 | 11000 |
The C18 column, with its strong hydrophobic interactions, exhibits a longer retention time for the analyte. This is expected due to the prominent C8 alkyl chain. The Phenyl-Hexyl column, while also hydrophobic, shows a slightly lower retention time. This suggests that while hydrophobic interactions are at play, the π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring influence the retention mechanism, leading to a different selectivity profile.[2][3] Phenyl columns are known to provide alternative selectivity for aromatic compounds compared to traditional C18 columns.[2]
Peak Shape and Efficiency
The Phenyl-Hexyl column provides a significantly better peak shape, as indicated by the lower tailing factor. This is a critical advantage for accurate integration and quantification. The higher number of theoretical plates also points to a more efficient separation on the Phenyl-Hexyl column for this particular analyte. The improved peak shape on the phenyl phase may be attributed to the different interaction mechanism, which can reduce secondary interactions with residual silanols on the silica surface.
Visualizing the Workflow
A streamlined analytical workflow is crucial for efficiency and reproducibility.
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationships in Method Development
The selection of HPLC parameters is a logical process guided by the analyte's properties and the desired chromatographic outcome.
Caption: Logical relationships in HPLC method development for aromatic amines.
Conclusion and Recommendations
This comparative guide demonstrates that while a standard C18 column can be used for the analysis of this compound, a Phenyl-Hexyl column offers superior performance in terms of peak shape and efficiency. The alternative selectivity provided by the phenyl stationary phase is advantageous for this class of compounds.
For routine quality control and purity analysis of this compound, the use of a Phenyl-Hexyl column is recommended. The developed method is a robust starting point for further validation and implementation in a regulated environment. This guide underscores the importance of a scientifically driven approach to method development, where an understanding of the analyte's chemistry informs the selection of chromatographic conditions to achieve optimal results.
References
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Nasr, E. M., & Wong, L. C. (2017). Development and Validation of a Reverse Phase-High Performance Liquid Chromatography-Ultraviolet Method for Simultaneous Detection of Caffeine and Phenolphthalein in Weight Reducing Supplements. Malaysian Journal of Analytical Sciences, 21(3), 605-618.
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Summary for CID 70132. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Pediaa.Com. (2022). What is the Difference Between C18 and Phenyl Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N-[(5-nitro-2-furyl)methylene]aniline. PubChem Compound Summary for CID 2840383. Retrieved from [Link]
-
ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
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comparing synthesis routes for substituted anilines
< < A Comparative Guide to the Synthesis of Substituted Anilines
Substituted anilines are foundational building blocks in modern organic synthesis, critical to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic importance of these motifs necessitates a deep understanding of the available synthetic routes. This guide provides a comparative analysis of the primary methodologies for synthesizing substituted anilines, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will explore classical methods, such as the reduction of nitroarenes, alongside modern catalytic cross-coupling reactions, providing experimental data and protocols to support a thorough evaluation of each approach.
Introduction: The Enduring Importance of Substituted Anilines
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of blockbuster drugs.[1][2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its utility as a versatile synthetic handle for further molecular elaboration. The demand for novel aniline derivatives with specific substitution patterns continues to drive innovation in synthetic methodology. This guide will dissect and compare the most impactful and widely employed strategies for their preparation.
The synthesis of substituted anilines can be broadly categorized into two main approaches: the functionalization of a pre-existing aromatic ring followed by the introduction of the amino group, and the direct formation of the carbon-nitrogen bond.[1][3] Each strategy presents a unique set of advantages and limitations, which we will explore in detail.
Classical Approach: Reduction of Nitroarenes
The reduction of nitroaromatics to their corresponding anilines is a long-established and highly reliable method for aniline synthesis.[3][4] A key advantage of this approach is the ready availability of a diverse array of substituted nitroaromatic compounds, which can be accessed through electrophilic aromatic nitration.[3][5]
Mechanism and Key Considerations
The transformation of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent is critical and is often dictated by the presence of other functional groups within the molecule.
Common Reducing Agents and Their Performance
A variety of reagents can effect this transformation, each with its own set of practical considerations.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Reflux in acidic media | Robust, high-yielding, cost-effective | Harsh conditions, potential for side reactions, stoichiometric metal waste |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ (g), Pd/C, various solvents | Clean, high-yielding, scalable | Can reduce other functional groups (alkenes, alkynes, etc.), requires specialized equipment |
| Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) | Pd/C or other catalysts, reflux | Avoids the use of H₂ gas, milder conditions | Can be slower than catalytic hydrogenation |
| Other Metal-Based Reagents (e.g., Na₂S₂O₄, Zn) | Various | Chemoselective in some cases | Stoichiometric waste, potential for over-reduction |
Experimental Protocol: Reduction of a Nitroarene using Iron in Acidic Media
This protocol details a classic and robust method for the synthesis of anilines from nitroarenes.
Reaction Scheme:
Caption: General scheme for the reduction of a nitroarene to an aniline using Fe/HCl.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted nitroarene (1.0 eq) and iron powder (3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 5:1 v/v).
-
Acidification: Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Basification and Extraction: Neutralize the filtrate with a base (e.g., NaOH or Na₂CO₃) until the solution is alkaline. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude aniline derivative by column chromatography or distillation.
Trustworthiness: This protocol is self-validating through the monitoring of the reaction by TLC, which will show the disappearance of the starting nitroarene and the appearance of the aniline product. The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Modern Era: Catalytic C-N Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering milder conditions and broader functional group tolerance compared to classical methods.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[6][7][8][9] It allows for the coupling of an amine with an aryl halide or pseudohalide.[6]
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Features:
-
Catalyst System: Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.
-
Ligands: The choice of ligand is crucial for the success of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required for the deprotonation step.
-
Substrate Scope: The reaction tolerates a wide range of functional groups on both the aryl halide and the amine coupling partners.
Ullmann Condensation and Goldberg Reaction
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[10][11] The Goldberg reaction is a variation of the Ullmann condensation.[12][13][14]
Key Features:
-
Catalyst: Traditionally uses stoichiometric copper powder at high temperatures. Modern protocols often employ catalytic amounts of copper(I) salts with ligands.[10]
-
Conditions: Historically, these reactions required harsh conditions (high temperatures). However, the development of new ligands has enabled milder reaction conditions.[10][11]
-
Advantages: Copper is a more economical and abundant catalyst compared to palladium.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an amine and an organoboron reagent (e.g., boronic acid or ester) to form a C-N bond.[8][15][16]
Key Features:
-
Coupling Partners: Utilizes organoboron reagents, which are often more stable and less toxic than other organometallic reagents.
-
Oxidant: The reaction is typically performed in the presence of an oxidant, often air (O₂).
-
Conditions: Can often be carried out under mild conditions, sometimes at room temperature.[15]
Comparative Analysis of Synthesis Routes
| Feature | Reduction of Nitroarenes | Buchwald-Hartwig Amination | Ullmann/Goldberg Reaction | Chan-Lam Coupling |
| Starting Materials | Substituted Nitroarenes | Aryl Halides/Pseudohalides, Amines | Aryl Halides, Amines | Organoboron Reagents, Amines |
| Catalyst | None (uses stoichiometric reductant) | Palladium | Copper | Copper |
| Reaction Conditions | Often harsh (acidic, high temp.) | Generally mild | Historically harsh, now milder | Generally mild |
| Functional Group Tolerance | Limited | Broad | Moderate to Broad | Broad |
| Cost | Low (reagents are inexpensive) | High (palladium catalyst and ligands) | Moderate (copper is inexpensive) | Moderate |
| Waste | Stoichiometric metal waste | Catalytic waste | Catalytic waste | Catalytic waste |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a representative procedure for the synthesis of a substituted aniline via palladium-catalyzed C-N cross-coupling.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the aryl halide and the amine to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Trustworthiness: The progress of the reaction can be reliably monitored by chromatographic techniques. The structure and purity of the synthesized aniline derivative are confirmed using a suite of analytical methods including NMR spectroscopy and mass spectrometry.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of substituted anilines is a mature field with a diverse array of reliable methods. The choice of the most appropriate synthetic route is a multifactorial decision that depends on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and economic considerations.[3]
-
Reduction of nitroarenes remains a highly valuable and cost-effective method, particularly for large-scale syntheses where the starting nitroaromatic is readily available.[3][4]
-
Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance, making it the method of choice for complex molecules and in the context of medicinal chemistry and drug discovery.[3][7]
-
Ullmann/Goldberg and Chan-Lam couplings provide excellent copper-catalyzed alternatives to palladium-based methods, with the advantage of using a more abundant and less expensive metal.
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Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]
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Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
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Reactions of Aniline. Chemistry Steps. [Link]
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Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. ACS Publications. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]
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Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. [Link]
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One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. National Institutes of Health. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
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Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe 2 O 3 @ MBD/Pd-Co under different conditions in water. ResearchGate. [Link]
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. SpringerLink. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline
Introduction
The synthesis of highly substituted anilines, such as 4-Bromo-2-nitro-5-(octyloxy)aniline, is a critical task in the development of novel pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of the bromo, nitro, amino, and octyloxy functional groups on the aromatic core presents a unique synthetic challenge, demanding high regioselectivity and functional group tolerance. Traditional synthetic routes often rely on hazardous and aggressive reagents like liquid bromine and concentrated nitrating acids, which pose significant safety risks and can lead to undesired side products and environmental waste.[1]
This guide provides an in-depth comparison of alternative, modern reagents for the key synthetic transformations required to produce this compound. We will move beyond simply listing protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. By exploring milder, more selective, and easier-to-handle reagents, this guide aims to equip chemists with the knowledge to design safer, more efficient, and scalable synthetic strategies.
Proposed Synthetic Pathway
The synthesis of this compound can be approached from several starting points. A logical and convergent route begins with the commercially available 3-aminophenol, proceeding through etherification, bromination, and nitration. This guide will evaluate alternatives for each of these critical steps.
Caption: Proposed synthetic workflow for this compound.
Part 1: Alternative Reagents for Electrophilic Bromination
The introduction of a bromine atom onto the aromatic ring is a key step. The amino and alkoxy groups are strongly activating and ortho-, para-directing. Given the structure of 3-(octyloxy)aniline, the bromine is expected to add para to the amino group. While molecular bromine (Br₂) is effective, it is a hazardous, fuming liquid requiring extreme care in handling.[2] Safer, solid-based alternatives offer significant advantages in terms of handling, safety, and often, selectivity.[3][4]
Performance Comparison of Brominating Agents
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| Molecular Bromine (Br₂) (Baseline) | Activated Aromatics | Acetic Acid or Chlorinated Solvents, 0°C to RT | 70-95% | Good, but can lead to di- or tri-bromination | Inexpensive, highly reactive |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols)[5][6] | DMF, CH₃CN, or CCl₄, Room Temperature[5][7] | 50-95% (substrate dependent) | High para-selectivity, especially in polar solvents like DMF[5] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice[7] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers[5][8] | Acetonitrile or ionic liquids, Ambient to Reflux Temp[5][8] | 60-96% | Excellent for monobromination; high para-selectivity[5][8] | Mild reaction conditions; avoids strongly acidic byproducts[5] |
| H₂O₂-HBr System | Activated Aromatics | Aqueous medium, Room Temperature[9] | 70-90% | Good para-selectivity | "Green" approach, uses water as solvent, avoids organic waste[9] |
Mechanistic Insight: Electrophilic Aromatic Bromination
The bromination of an activated aromatic ring, such as an aniline derivative, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The brominating agent, whether it's Br₂ or a reagent like NBS, provides an electrophilic bromine source (Br⁺ or a polarized equivalent) that is attacked by the electron-rich π-system of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of substitution to restore aromaticity.
Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.
Experimental Protocols: Bromination
Protocol 1: Bromination using N-Bromosuccinimide (NBS) [5]
-
Preparation: Dissolve the starting material, 3-(octyloxy)aniline (1.0 mmol), in dimethylformamide (DMF, 3 mL).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 mmol) in DMF (2 mL).
-
Reaction: Add the NBS solution to the substrate solution dropwise at 0°C. Allow the mixture to warm to room temperature and stir.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂) [5][8]
-
Preparation: To a solution of 3-(octyloxy)aniline (1.0 mmol) in acetonitrile (10 mL), add Copper(II) Bromide (2.1 mmol).
-
Reaction: Stir the mixture at ambient temperature or gently reflux if needed.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove copper salts, washing with acetonitrile.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product can be further purified by column chromatography.
Part 2: Alternative Reagents for Nitration
The nitration of anilines is notoriously challenging. The standard nitrating mixture (concentrated HNO₃/H₂SO₄) is highly corrosive and strongly oxidizing, which can destroy the sensitive aniline moiety.[1] Furthermore, under such strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-directing deactivator, leading to poor regioselectivity.[10] Protecting the amine as an amide is a common workaround, but this adds steps to the synthesis.[11] Modern alternatives offer direct nitration under milder conditions.
Performance Comparison of Nitrating Agents
| Nitrating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| HNO₃ / H₂SO₄ (Baseline) | Aromatic Compounds | 0°C to RT | Variable, often low for anilines | Poor for unprotected anilines; risk of oxidation[1][10] | Inexpensive, powerful nitrating agent for deactivated rings |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Substituted Anilines[1][12] | Acetic Anhydride in DCM, mild reflux[12] | 50-96%[12] | Good regioselectivity, often favoring the ortho position[12] | Avoids corrosive acids; low cost; requires no special equipment[1] |
| Selectfluor™ with NaNO₂ | Electron-rich Aromatics | Acetonitrile, Room Temperature[13] | 60-90% | Good | Acts as an oxidant to generate the nitrating agent in situ under mild conditions[13] |
Experimental Protocol: Nitration
Protocol 3: Nitration using Bismuth Nitrate Pentahydrate [1][12]
-
Preparation: Suspend 4-Bromo-5-(octyloxy)aniline (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add acetic anhydride (2.0 mmol) followed by Bismuth(III) nitrate pentahydrate (1.1 mmol).
-
Reaction: Heat the mixture to a mild reflux (approx. 40°C).
-
Monitoring: Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography.
Part 3: Alternative Methods for Etherification
The initial step, forming the octyloxy ether, is typically achieved via the Williamson ether synthesis.[14] This involves deprotonating the phenolic hydroxyl group with a strong base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1-bromooctane).[14] A powerful alternative that often provides higher yields and selectivity is Phase Transfer Catalysis (PTC).
Mechanism and Advantages of Phase Transfer Catalysis (PTC)
PTC utilizes a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide) to transport the water-soluble phenoxide anion into the organic phase where the alkyl halide resides.[15][16] This "phase transfer" overcomes the immiscibility of the reactants.
-
The phenoxide, formed in the aqueous phase by a base like NaOH or K₂CO₃, pairs with the lipophilic quaternary ammonium cation (Q⁺).
-
The resulting ion pair [Q⁺PhO⁻] is soluble in the organic phase and migrates across the interface.
-
In the organic phase, the poorly solvated phenoxide anion is a highly potent nucleophile and rapidly reacts with the alkyl halide.
-
The catalyst [Q⁺X⁻] then returns to the aqueous phase to repeat the cycle.
This method minimizes C-alkylation, a common side reaction with phenols, by reducing the presence of hydrogen-bonding species that would otherwise solvate and deactivate the oxygen anion.[15] It also allows for the use of milder, less expensive inorganic bases and can be run at lower temperatures.[16][17]
Caption: Mechanism of PTC-mediated O-alkylation of a phenol.
Performance Comparison of Etherification Methods
| Method | Base | Solvent System | Temperature | Yield (%) | Key Advantages |
| Williamson Synthesis (Baseline) | Strong bases (NaH, K₂CO₃) | Anhydrous polar aprotic (DMF, Acetone) | Reflux | 60-85% | Well-established, versatile method[14] |
| Phase Transfer Catalysis (PTC) | Aqueous NaOH, K₂CO₃[17] | Biphasic (Toluene/Water, DCM/Water)[16] | Room Temp to 40°C | >90% | Higher yields, milder conditions, less C-alkylation, uses inexpensive bases[15][17] |
Experimental Protocol: Etherification
Protocol 4: O-Alkylation via Phase Transfer Catalysis (PTC) [17]
-
Preparation: To a flask, add 3-aminophenol (1.0 mmol), toluene (10 mL), 1-bromooctane (1.2 mmol), and tetrabutylammonium hydrogen sulfate or bromide (0.05 mmol, 5 mol%).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0 mmol).
-
Reaction: Stir the biphasic mixture vigorously at 40°C.
-
Monitoring: Monitor the reaction by TLC or GC until the starting phenol is consumed.
-
Workup: Cool the mixture, separate the layers, and wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.
Conclusion
The synthesis of this compound can be significantly optimized by replacing traditional reagents with modern, safer, and more selective alternatives.
-
For bromination , N-Bromosuccinimide and Copper(II) Bromide are excellent solid alternatives to hazardous liquid bromine, offering improved handling and high para-selectivity.[5]
-
For nitration , Bismuth(III) nitrate pentahydrate provides a mild and effective system that avoids the harsh, oxidizing conditions of mixed-acid nitration, which is particularly beneficial for sensitive aniline substrates.[1][12]
-
For etherification , Phase Transfer Catalysis stands out as a superior method to the classic Williamson synthesis, enabling the use of mild aqueous bases, lower reaction temperatures, and often resulting in higher yields and improved O-selectivity.[15][16]
By carefully selecting reagents based on the principles of efficiency, safety, and green chemistry, researchers can develop robust and scalable routes to complex molecules like this compound, accelerating progress in drug discovery and materials science.
References
- A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. (2025). Benchchem.
-
Loera-García, B. V., et al. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis, 22(2), 234-242. [Link]
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Bartoli, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis, 2009(05), 787-790. [Link]
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Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]
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Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. [Link]
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Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
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Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Technology Catalogue. [Link]
-
Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. (2025). Science.gov. [Link]
-
Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. (2018). ResearchGate. [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2018). ResearchGate. [Link]
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Solid State Nuclear Bromination with N-Bromosuccinimide. (2001). ResearchGate. [Link]
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Selectfluor. (n.d.). Wikipedia. [Link]
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N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
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Halpern, M. (n.d.). “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc. [Link]
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Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2003). Journal of the American Chemical Society, 125(17), 5252-5260. [Link]
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Stavber, S., & Zupan, M. (2012). Recent Advances in the Application of Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 17(5), 5958-5994. [Link]
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Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. (2020). PubMed Central. [Link]
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Phenol ether. (n.d.). Wikipedia. [Link]
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A simple question on the nitration of aniline. (2016). Reddit. [Link]
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The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies. [Link]
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Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. (2022). YouTube. [Link]
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ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024). YouTube. [Link]
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A Spectroscopic Guide to the Differentiation of 4-Bromo-2-nitro-5-(octyloxy)aniline Isomers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, molecules sharing an identical chemical formula but differing in the arrangement of substituents, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 4-Bromo-2-nitro-5-(octyloxy)aniline and its positional isomers, a class of compounds with potential applications as intermediates in organic synthesis.
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. By understanding why spectra differ, researchers can develop a more intuitive and robust approach to structural elucidation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structures.
The Challenge of Isomerism: A Comparative Overview
For this guide, we will focus on the primary compound of interest, This compound (Isomer A) , and compare it with two plausible positional isomers: 2-Bromo-4-nitro-5-(octyloxy)aniline (Isomer B) and 4-Bromo-2-nitro-3-(octyloxy)aniline (Isomer C) . The subtle shifts in the electronic and steric environments of these molecules give rise to unique spectroscopic fingerprints.
Caption: General workflow for mass spectrometry analysis.
Molecular Ion Peak
A key feature will be the molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. [1][2]This provides immediate confirmation of the presence of a single bromine atom.
Fragmentation Analysis
The fragmentation pathways will differ based on the steric and electronic interactions between the substituents. Common fragmentation patterns for nitroaromatic compounds include the loss of •NO, •NO₂, and HNO₂. [3]Halogenated compounds also exhibit characteristic fragmentation. [4][5]
-
Ortho Effects: Interactions between adjacent functional groups can lead to unique fragmentation pathways. For example, in all three isomers, the ortho-relationship between the -NH₂ and -NO₂ groups could facilitate the loss of a water molecule after rearrangement.
-
Distinguishing Isomers: The relative positions of the bulky bromo and octyloxy groups will influence which fragmentation pathways are favored. For example, cleavage of the octyloxy chain (alpha-cleavage to the oxygen) is a likely fragmentation route. The subsequent fragmentation of the resulting aromatic ion will be dependent on the substitution pattern, allowing for differentiation.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents. [6]
-
Push-Pull System: All three isomers feature a "push-pull" system, with electron-donating (-NH₂, -OR) and electron-withdrawing (-NO₂) groups on the aromatic ring. This leads to a strong intramolecular charge transfer (ICT) band, typically in the UV or visible region. [6]* Isomeric Effects: The λmax is expected to be red-shifted (move to a longer wavelength) as the charge transfer character increases. The relative positions of the donor and acceptor groups are critical. The isomer that allows for the most effective end-to-end charge transfer across the conjugated system will likely have the highest λmax. For example, the para-relationship between the amino and nitro groups in many nitroanilines results in a significant red-shift compared to ortho or meta isomers. [7][8]A similar logic can be applied to these more complex systems to predict the relative λmax values.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the aniline isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Utilize standard electron ionization (EI) at 70 eV. This provides reproducible fragmentation patterns for library matching and structural elucidation. [4]3. Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and all significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak cluster (M⁺ and M+2) to confirm the molecular formula and the presence of bromine. [1]Elucidate the structure by interpreting the major fragment ions and comparing them between isomers.
Conclusion
The differentiation of this compound isomers, while challenging, is readily achievable through a multi-faceted spectroscopic approach. ¹H NMR spectroscopy provides the most definitive data through the analysis of aromatic proton splitting patterns. However, a comprehensive analysis incorporating ¹³C NMR, mass spectrometry, and IR spectroscopy is essential for a self-validating and unambiguous structural assignment. By understanding the fundamental principles that govern how molecular structure dictates spectroscopic output, researchers can confidently navigate the complexities of isomer characterization in drug development and chemical synthesis.
References
- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- Auf der Heyde, T. P. E., Foulds, G. A., Thornton, D. A., & Watkins, G. M. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Spectrochimica Acta Part A: Molecular Spectroscopy.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
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- Illinois State University. (2015). Infrared Spectroscopy.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-nitro-5-(octyloxy)aniline
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 4-Bromo-2-nitro-5-(octyloxy)aniline, synthesizing technical data with field-proven safety practices. Our objective is to empower you with the knowledge to handle this compound's waste stream confidently and safely, ensuring the protection of both personnel and the environment.
The molecular structure of this compound, a substituted aromatic amine, informs the necessary disposal precautions. The presence of a nitro group, a bromine atom, and an aniline functional group necessitates a cautious approach due to its potential toxicity and reactivity.[1] This guide is structured to provide a clear, logical workflow from the point of waste generation to its final removal from your facility.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is paramount before any handling or disposal procedures commence.
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁BrN₂O₃ | Inferred from name |
| Appearance | Light yellow powder/solid | [2] |
| Melting Point | 125 - 127 °C | [2] |
| Solubility | Low water solubility | [2] |
Hazard Identification:
This compound and structurally similar compounds are classified as hazardous.[2] Key hazard statements associated with related chemicals include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
May cause damage to organs through prolonged or repeated exposure.[2][6]
-
Harmful to aquatic life with long-lasting effects.[2]
The nitro functional group suggests that the compound could be a potentially explosive compound (PEC), especially if it becomes desiccated, although this is more common with di- and tri-nitro compounds.[7] Regular inspection for changes in appearance, such as discoloration or crystallization, is crucial.[7]
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to stringent safety protocols is non-negotiable when handling this hazardous waste.
-
Engineering Controls : All handling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[8]
-
Lab Coat : A flame-resistant lab coat should be worn to protect street clothing and skin.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Stream : Establish a dedicated hazardous waste stream for halogenated organic compounds. Do not mix this waste with incompatible materials, particularly strong oxidizing agents, bases, or acids.[6][9][10]
-
Container Selection : Use a clearly labeled, leak-proof waste container made of a compatible material like high-density polyethylene (HDPE) or glass.[8] The container must have a secure, tight-fitting lid.[8]
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[8]
Step 2: Waste Accumulation and Storage
-
Secure Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and dry.[2][9]
-
Incompatibility : Ensure the storage area segregates this waste from incompatible chemicals to prevent accidental reactions.[9]
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[8] Do not use combustible materials like paper towels for initial containment.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8]
-
Decontaminate the spill area with soap and water.[10]
-
All materials used for cleanup must be disposed of as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal : The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][11] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8]
-
Documentation : Provide the EHS office with a detailed description of the waste, including its composition and volume.[8]
Visualizing the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful planning, proper handling, and responsible disposal are paramount to the successful and safe advancement of scientific discovery.
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A Researcher's Guide to the Safe Handling of 4-Bromo-2-nitro-5-(octyloxy)aniline
This document provides essential safety and logistical information for the handling and disposal of 4-Bromo-2-nitro-5-(octyloxy)aniline (CAS: 1255574-47-0).[1] As a nuanced understanding of this compound's specific toxicological properties is still developing, this guide is founded on a conservative approach, drawing parallels from the known hazards of its structural components: aromatic amines, nitro compounds, and halogenated organic compounds. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely and effectively with this compound.
Hazard Assessment: A Synthesis of Structural Alerts
Key Potential Hazards:
-
Acute Toxicity: By analogy with similar compounds like 4-Bromo-2-nitroaniline, this substance is likely harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5]
-
Skin and Eye Irritation: Aromatic amines and nitro compounds are often irritating to the skin and eyes.[2][3][4][6] Direct contact may cause redness, pain, and in severe cases, chemical burns.
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[2][3]
-
Methemoglobinemia: A significant concern with aromatic nitro compounds is their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[7] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[7]
-
Carcinogenicity: While no specific data exists for this compound, some aromatic amines are classified as known or suspected carcinogens.[8]
| Hazard Class | Inferred Risk Level | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Category 4 (Harmful) | Harmful if swallowed.[2][3][9] |
| Acute Dermal Toxicity | Category 3/4 (Toxic/Harmful) | Toxic or harmful in contact with skin.[2][3][4][9] |
| Acute Inhalation Toxicity | Category 3/4 (Toxic/Harmful) | Toxic or harmful if inhaled.[2][3][4][9] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | May cause damage to organs through prolonged or repeated exposure.[3][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Standard Laboratory Attire:
-
Safety Goggles: Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6]
-
Face Shield: Recommended when there is a significant risk of splashing or dust generation.[10]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for short-term protection.[6] Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged or immersive contact, consider more robust options like Silver Shield or Neoprene gloves.[11]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6]
Respiratory Protection:
The use of respiratory protection depends on the scale of the operation and the potential for aerosolization.
-
For small quantities in a well-ventilated area: A dust mask or a respirator with an appropriate filter (NIOSH/MSHA or European Standard EN 149 approved) may be sufficient.[6]
-
For larger quantities or when dust generation is likely: A full-face air-purifying respirator with multi-sorbent cartridges is recommended.[10][11] In high-concentration environments, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) offers the highest level of protection.[10]
Caption: PPE selection workflow for handling the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Operational Checklist:
-
Familiarization: Thoroughly review this guide and any available safety information for analogous compounds.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Spill Kit: Have a chemical spill kit appropriate for halogenated and nitrated organic compounds readily available.
-
Ventilation: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
Handling Procedure:
-
Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dispensing and Transfer: Use spatulas or other appropriate tools to handle the solid. Avoid creating dust. If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Housekeeping: Clean any spills immediately, following established laboratory procedures. Decontaminate all surfaces and equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the laboratory.[2]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. For small spills, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Chemical waste generators are responsible for the proper classification and disposal of their waste.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible wastes.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, regional, and national regulations.[2][3]
Caption: Step-by-step chemical waste disposal workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
